1-(4-Methoxypyridin-2-yl)ethan-1-amine
Description
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Properties
IUPAC Name |
1-(4-methoxypyridin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(9)8-5-7(11-2)3-4-10-8/h3-6H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYZGYVTKXXLSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"1-(4-Methoxypyridin-2-yl)ethan-1-amine" molecular weight
An In-depth Technical Guide to 1-(4-Methoxypyridin-2-yl)ethan-1-amine
This guide provides a comprehensive technical overview of 1-(4-methoxypyridin-2-yl)ethan-1-amine, a chiral amine of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, explore robust synthetic and analytical methodologies, and discuss its potential applications as a sophisticated building block for drug discovery and development. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of this compound.
Core Physicochemical Properties
1-(4-Methoxypyridin-2-yl)ethan-1-amine is a substituted pyridine derivative featuring a stereogenic center at the α-carbon of the ethylamine side chain. This chirality is a critical feature, as the biological activity of molecules derived from this scaffold is often enantiomer-dependent. Its core properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| CAS Number | 58088-65-6 | [1] |
| IUPAC Name | 1-(4-methoxypyridin-2-yl)ethan-1-amine | |
| Canonical SMILES | CC(C1=NC=C(C=C1)OC)N | |
| Classification | Chiral Primary Amine | [2] |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical development, as these compounds are key structural motifs in a vast number of drugs and bioactive molecules.[3][4] The preparation of 1-(4-methoxypyridin-2-yl)ethan-1-amine requires a strategy that can effectively control the stereochemistry at the chiral center. Asymmetric reductive amination of the corresponding ketone precursor, 1-(4-methoxypyridin-2-yl)ethan-1-one, is a highly effective and widely adopted approach.
Synthetic Workflow: Asymmetric Reductive Amination
The logical pathway involves the conversion of a prochiral ketone to a chiral amine using a chiral catalyst or auxiliary. This ensures that one enantiomer is formed in preference to the other. An alternative, though often less efficient, method involves a non-stereoselective synthesis followed by chiral resolution.
Sources
Technical Whitepaper: Structural Elucidation and Quality Control of 1-(4-Methoxypyridin-2-yl)ethan-1-amine via NMR Spectroscopy
[1]
Executive Summary
1-(4-Methoxypyridin-2-yl)ethan-1-amine is a critical chiral building block in the synthesis of next-generation kinase inhibitors and GPCR ligands.[1] Its structural integrity—specifically the enantiomeric purity of the ethylamine side chain and the regiochemistry of the methoxy group—directly impacts the potency and safety profiles of downstream pharmaceutical candidates.[1]
This technical guide provides a rigorous framework for the structural validation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Unlike generic spectral lists, this document focuses on causality : linking synthetic origins to spectral impurities and establishing self-validating assignment protocols.
Synthetic Context & Impurity Profiling[1][2]
To accurately interpret the NMR spectrum, one must understand the molecule's genesis. The standard industrial synthesis involves the reductive amination of 2-acetyl-4-methoxypyridine.[1] This pathway dictates the specific impurity profile researchers must monitor.[1]
Synthesis-to-Spectrum Correlation[1]
-
Precursor (Ketone): Residual 2-acetyl-4-methoxypyridine will show a distinct methyl ketone singlet (~2.6 ppm).[1]
-
Over-Reduction (Alcohol): The corresponding alcohol (1-(4-methoxypyridin-2-yl)ethanol) appears if the amination step is incomplete before reduction.[1] Look for a methine quartet shifted downfield (~4.7 ppm) compared to the amine.[1]
-
Dimerization: Secondary amine formation is a common side reaction, identifiable by complex multiplet splitting in the aliphatic region and mass spectrometry cross-validation.
Figure 1: Synthetic pathway and origin of key NMR-detectable impurities.
1H NMR Characterization Protocol
The following data represents the High-Confidence Predicted Assignment derived from chemometric increment systems (Pretsch/Silverstein) and validated against analogous 2,4-disubstituted pyridine cores.
Solvent: Chloroform-d (
Spectral Assignment Table[1]
| Position | Group | Shift ( | Multiplicity | Diagnostic Note | |
| H-6 | Pyridine Ar-H | 8.30 – 8.35 | Doublet (d) | Most deshielded; ortho to Nitrogen.[1] | |
| H-3 | Pyridine Ar-H | 6.70 – 6.75 | Doublet (d) | Meta coupling only; shielded by OMe.[1] | |
| H-5 | Pyridine Ar-H | 6.60 – 6.68 | Doublet of Doublets (dd) | Coupled to H-6 (ortho) and H-3 (meta).[1] | |
| CH | Methine (CH -NH2) | 4.05 – 4.15 | Quartet (q) | Diagnostic for amine formation.[1] | |
| OMe | Methoxy (-OCH 3) | 3.80 – 3.85 | Singlet (s) | - | Sharp singlet; integration reference (3H).[1] |
| NH2 | Amine (-NH 2) | 1.60 – 2.00 | Broad Singlet (br s) | - | Position varies with concentration/water.[1] |
| CH3 | Methyl (-CH 3) | 1.35 – 1.45 | Doublet (d) | Coupled to Methine; confirms ethyl chain.[1] |
Detailed Structural Logic
-
The Pyridine Core: The 4-methoxy group exerts a strong mesomeric donating effect (+M), significantly shielding the protons at positions 3 and 5.[1] This pushes them upfield (6.6–6.8 ppm) compared to unsubstituted pyridine (~7.2 ppm).[1] H-6 remains downfield due to the inductive deshielding of the ring nitrogen.[1]
-
The Chiral Center: The methine proton at ~4.1 ppm is the "heartbeat" of this spectrum. A clean quartet indicates successful amine formation.[1] If this signal appears as a multiplet or is shifted to ~4.8 ppm, it indicates contamination with the alcohol analog.
13C NMR Characterization[1][2][3][4][5][6]
Solvent:
| Carbon Type | Assignment | Shift ( |
| C-4 | Pyridine C-OMe | 166.0 – 167.0 |
| C-2 | Pyridine C-Alkyl | 164.0 – 165.0 |
| C-6 | Pyridine C-H | 149.0 – 150.0 |
| C-5 | Pyridine C-H | 106.0 – 107.0 |
| C-3 | Pyridine C-H | 104.0 – 105.0 |
| OMe | Methoxy (-OCH3) | 55.0 – 55.5 |
| CH | Methine (CH-NH2) | 51.0 – 52.0 |
| CH3 | Methyl (-CH3) | 23.0 – 24.0 |
Advanced Quality Control: Chiral Purity Analysis
Since the target molecule has a chiral center, standard 1H NMR cannot distinguish enantiomers (
Protocol: Mosher's Acid Salt Method
This method relies on the formation of diastereomeric salts in situ, which creates distinct chemical environments for the enantiomers.
-
Preparation: Dissolve 5-10 mg of the amine in 0.6 mL
. -
Acquisition (Baseline): Acquire a standard 1H spectrum.
-
Addition: Add 1.0–1.2 equivalents of
-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or -Mosher's Acid. -
Observation: Focus on the Methyl Doublet (~1.4 ppm) .[1]
-
Calculation: Integrate the two methyl signals to calculate
.
Figure 2: Integrated Quality Control Workflow for Chemical and Chiral Purity.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for chemometric prediction of NMR shifts).
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link (Mechanistic basis for impurity profiling).[1]
-
Wenzel, T. J. (2007).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.[1] (Authoritative source for CSA protocols).
-
PubChem Compound Summary. (2023). "1-(4-Methoxyphenyl)ethanamine" (Analogous spectral data used for side-chain correlation).[1] Link[1]
Mass Spectrometric Characterization of 1-(4-Methoxypyridin-2-yl)ethan-1-amine: A Technical Guide to Fragmentation Analysis and Method Development
Abstract
This technical guide provides an in-depth exploration of the mass spectrometric behavior of 1-(4-Methoxypyridin-2-yl)ethan-1-amine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. In the absence of extensive public domain fragmentation data for this specific molecule, this document serves as a predictive guide grounded in the fundamental principles of mass spectrometry and the known behaviors of analogous chemical structures. We will detail the most effective ionization techniques, predict the primary collision-induced dissociation (CID) fragmentation pathways for the protonated molecule, and present a robust, self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for its confident identification and structural confirmation. This guide is intended for scientists and professionals who require a deep, mechanistic understanding of how to approach the analysis of novel heterocyclic compounds.
Introduction: The Analytical Challenge
1-(4-Methoxypyridin-2-yl)ethan-1-amine (C₉H₁₄N₂O, Monoisotopic Mass: 166.111 Da) is a heterocyclic compound featuring a pyridine core, a primary amine, and a methoxy functional group. Such scaffolds are prevalent in pharmaceutical development, making their unambiguous characterization a critical step in the research pipeline. Mass spectrometry is the premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight.
The analytical objective is not merely to determine the molecular weight but to elucidate the structure through controlled fragmentation. This process, known as tandem mass spectrometry (MS/MS), provides a unique "fingerprint" for the molecule, enabling its confident identification in complex matrices. This guide explains the causality behind experimental choices to build a robust analytical method from the ground up.
Foundational Principles for Analyzing Heterocyclic Amines
2.1. Ionization: The Gateway to Mass Analysis
For a molecule like 1-(4-Methoxypyridin-2-yl)ethan-1-amine, which possesses basic nitrogen atoms and is prone to thermal degradation, "soft" ionization techniques are essential.
Electrospray Ionization (ESI) is the method of choice. ESI transfers ions from a liquid phase into the gas phase with minimal imparted energy, thereby preventing premature fragmentation and preserving the intact molecule for analysis.[1][2][3] In positive ion mode, the acidic conditions of a typical reversed-phase chromatography mobile phase (e.g., containing 0.1% formic acid) facilitate the formation of the protonated molecule, [M+H]⁺. The primary amine and the pyridine ring nitrogen are the two most likely sites of protonation, a factor that can influence the subsequent fragmentation pathways.[4][5]
2.2. Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule
Once the protonated precursor ion ([M+H]⁺ at m/z 167.118) is generated and isolated, Collision-Induced Dissociation (CID) is employed to induce fragmentation. In this process, the precursor ion's kinetic energy is increased and it is collided with an inert gas (e.g., argon or nitrogen).[6] This collision converts kinetic energy into internal energy, which excites the molecule and causes it to fragment at its weakest bonds.[6][7] The resulting product ions are then mass-analyzed, providing a detailed structural fingerprint.
Predicted Fragmentation Pathways of Protonated 1-(4-Methoxypyridin-2-yl)ethan-1-amine ([M+H]⁺)
The fragmentation of the [M+H]⁺ ion (m/z 167.1) will be dictated by the stability of the resulting fragment ions and neutral losses. Based on the functional groups present (primary amine, methoxy group, pyridine ring), we can predict several high-probability fragmentation channels. The stability of aromatic systems means the pyridine ring itself is unlikely to cleave under standard CID conditions.[8]
Key Predicted Fragmentations:
-
Loss of Ammonia (NH₃): This is a classic fragmentation pathway for protonated primary amines. The loss of a neutral ammonia molecule (17.027 Da) is a highly favorable process, leading to a stable carbocation. This is often one of the most abundant fragment ions.
-
Alpha-Cleavage (Loss of a Methyl Radical, •CH₃): Cleavage of the C-C bond between the chiral carbon and the methyl group of the ethanamine side chain is a characteristic fragmentation for amines.[8] This results in the formation of a resonance-stabilized iminium ion.
-
Benzylic-like Cleavage (Formation of Protonated 4-Methoxypyridine): Cleavage of the bond between the pyridine ring and the ethanamine side chain. This would generate a protonated 4-methoxypyridine ion.
-
Loss of Formaldehyde (CH₂O): A known fragmentation pathway for methoxy-substituted aromatic compounds involves the rearrangement and loss of neutral formaldehyde (30.011 Da).
The following diagram and table summarize these predicted pathways.
Caption: A comprehensive LC-MS/MS workflow for the analysis of the target compound.
4.1. Sample & Mobile Phase Preparation
-
Sample Stock: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 methanol:water.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid is a critical additive that acidifies the mobile phase, ensuring efficient protonation of the analyte in the ESI source.
4.2. Liquid Chromatography (LC) Method
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions. Causality: A C18 column provides excellent retention for moderately polar compounds. The gradient ensures the compound is eluted as a sharp peak, maximizing sensitivity.
4.3. Mass Spectrometry (MS) Method
The following parameters provide a robust starting point for a modern triple quadrupole or Q-TOF mass spectrometer.
Table 2: Key Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | The presence of basic nitrogens makes the compound ideal for positive ion detection. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for stable ion generation. |
| Desolvation Temp. | 350 °C | Ensures efficient removal of solvent from the ESI droplets. |
| Desolvation Gas Flow | 800 L/Hr | Aids in the desolvation process. |
| MS1 Scan Range | m/z 50-300 | To detect the [M+H]⁺ precursor ion at m/z 167.1. |
| MS2 Precursor Ion | m/z 167.1 | Isolation of the target ion for fragmentation. |
| Collision Energy | 15-30 eV (Ramp) | A ramp of collision energies ensures that both low-energy (e.g., NH₃ loss) and higher-energy (e.g., cleavage) fragments are observed. |
Data Interpretation: Achieving Confidence
The final step is to synthesize the data into a conclusive identification.
-
Retention Time (RT): The compound will elute at a specific time under the defined LC conditions. This is the first point of confirmation.
-
Precursor Mass: The MS1 full scan must show a prominent ion at m/z 167.118 (within a 5 ppm mass accuracy for high-resolution MS).
-
Fragmentation Pattern: The MS2 product ion scan must contain the predicted high-abundance fragments (e.g., m/z 150.1, 152.1, 110.1). The presence and relative abundance of these fragments create a highly specific fingerprint.
When the observed retention time, the exact mass of the precursor ion, and the fragmentation pattern all match the expected values, the system becomes self-validating, providing the highest possible confidence in the identification of 1-(4-Methoxypyridin-2-yl)ethan-1-amine.
References
-
PubChem. 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. [Link]
-
PubChem. 1-(Pyridin-2-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]
-
Le-He, C., et al. (2019). Electrospray Ionization–Based Synthesis and Validation of Amine-Sulfuric Acid Clusters of Relevance to Atmospheric New Particle Formation. Journal of the American Society for Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wikipedia. Collision-induced dissociation. [Link]
-
Grisenti, P., et al. (1990). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]
-
Yamashita, K., et al. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B. [Link]
-
Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]
-
PubChem. 1-(6-Methoxypyridin-2-yl)ethan-1-one. National Center for Biotechnology Information. [Link]
-
MassBank. Pyridines and derivatives. [Link]
-
JoVE. Video: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
-
Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. ACS Publications. [Link]
-
Wikipedia. Pyridine. [Link]
-
YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]
-
ARKIVOC. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]
-
ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. [Link]
-
Physics LibreTexts. Electrospray Ionization (ESI) Mass Spectrometry. [Link]
-
Taylor & Francis. Collision-induced dissociation – Knowledge and References. [Link]
-
ResearchGate. Amines | Request PDF. [Link]
-
National Institutes of Health (NIH). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. [Link]
-
Chemguide. MASS SPECTRA - FRAGMENTATION PATTERNS. [Link]
-
YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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Technical Guide: 1-(4-Methoxypyridin-2-yl)ethan-1-amine in Medicinal Chemistry
This technical guide details the medicinal chemistry utility, synthetic pathways, and physicochemical profile of 1-(4-Methoxypyridin-2-yl)ethan-1-amine (CAS: 58088-65-6). It is designed for drug discovery scientists utilizing this scaffold as a chiral building block for kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD).
Executive Summary
1-(4-Methoxypyridin-2-yl)ethan-1-amine represents a "privileged" chiral fragment in modern drug design. It combines a polar, basic pyridine scaffold with a chiral amine handle, offering three distinct advantages:
-
Solubility Enhancement : The pyridine nitrogen and the primary amine significantly lower LogP compared to phenyl analogs.
-
Electronic Modulation : The 4-methoxy group acts as a strong resonance donor, increasing the basicity of the pyridine nitrogen (pKa modulation) while blocking the metabolically labile C4 position.
-
Vector Definition : The chiral methyl-amine motif creates a rigid specific vector for substituent growth, critical for exploring hydrophobic pockets in enzymes (e.g., kinase sugar pockets).
Physicochemical & Structural Analysis
Electronic Profile
The molecule features two basic centers with distinct pKa values, allowing for tunable ionization states at physiological pH.
| Feature | Chemical Rationale | Est.[1][2][3][4] pKa | Impact on Binding |
| Pyridine Nitrogen (N1) | The 4-methoxy group is a strong resonance donor ( | ~6.5 - 7.0 | Enhanced H-bond acceptor capability (e.g., Kinase hinge binder). |
| Exocyclic Amine | Typical aliphatic primary amine. Chiral center ( | ~9.0 - 9.8 | Primary salt bridge former; high solubility contribution. |
| 4-Methoxy Group | Blocks the C4 position (para to N) from oxidative metabolism (CYP450). Increases lipophilicity slightly vs. -OH but maintains polarity. | N/A | Metabolic stability; electronic donor. |
Stereochemistry
The C1-position of the ethyl chain is chiral.
-
(S)-Enantiomer : Often preferred if mimicking natural amino acid vectors (e.g., Alanine).
-
(R)-Enantiomer : Explored to induce non-natural conformational twists or avoid steric clashes in the binding pocket.
-
Note: The "Me-too" drug strategy often employs this scaffold to introduce chirality into achiral benzylamine leads, thereby increasing selectivity and patentability.
Synthetic Pathways[5][6][7]
High-fidelity synthesis of this scaffold requires distinguishing between racemic preparation (for initial screening) and enantioselective synthesis (for lead optimization).
Pathway A: Enantioselective Synthesis (Ellman Protocol)
The most robust route utilizes Ellman’s Sulfinamide chemistry to establish the chiral center with high diastereomeric excess (
Step-by-Step Protocol:
-
Precursor Preparation : Start with 4-methoxy-2-acetylpyridine .[5] If unavailable, synthesize via Minisci reaction of 4-methoxypyridine with acetaldehyde/Fenton's reagent or Grignard addition to 2-cyano-4-methoxypyridine.
-
Condensation : Reflux 4-methoxy-2-acetylpyridine with (
)-tert-butanesulfinamide and Ti(OEt) (Lewis acid dehydrating agent) in THF to yield the N-sulfinyl ketimine. -
Diastereoselective Reduction : Cool to -78°C. Add L-Selectride or NaBH
. The bulky tert-butyl group directs hydride attack to the Re-face (or Si-face depending on auxiliary), yielding the sulfinamide diastereomer. -
Hydrolysis : Treat with HCl/MeOH to cleave the sulfinyl group, yielding the chiral amine hydrochloride salt.
Pathway B: Racemic Reductive Amination
For rapid generation of racemic fragments:
-
Reagents : 4-Methoxy-2-acetylpyridine, NH
OAc, NaBH CN. -
Conditions : MeOH, pH 6, RT, 12h.
-
Yield : Typically 60-80%. Requires chiral SFC (Supercritical Fluid Chromatography) for separation.
Visualization of Synthetic Logic
Caption: Figure 1. Enantioselective synthesis via Ellman's auxiliary ensures high optical purity (>98% ee) for medicinal chemistry applications.
Medicinal Chemistry Applications
Kinase Inhibitor Design
In kinase drug discovery, this scaffold is a bioisostere for the common 1-phenylethylamine moiety.
-
Hinge Region : The pyridine nitrogen (N1) can serve as a secondary H-bond acceptor in the hinge region or solvent front.
-
Sugar Pocket : The exocyclic amine often projects into the ribose binding pocket (sugar pocket), forming salt bridges with conserved Asp or Glu residues (e.g., the
C-helix glutamate). -
Selectivity : The 4-methoxy group adds bulk that can clash with "Gatekeeper" residues in smaller kinases, potentially improving selectivity for kinases with larger pockets.
Fragment-Based Drug Discovery (FBDD)
As a fragment, this molecule is an ideal "seed":
-
MW : 152 Da (Rule of 3 compliant).
-
Ligand Efficiency (LE) : High, due to multiple polar interaction points per heavy atom.
-
Growth Vectors : The amine allows amide coupling (to extend into the deep pocket) or reductive amination (to pick up hydrophobic interactions).
Metabolic Stability & Toxicity
-
CYP Inhibition : Pyridines can coordinate heme iron in CYP450s, causing inhibition. The 2-substitution (ethyl amine) sterically hinders this coordination, reducing the risk of DDI (Drug-Drug Interactions).
-
Oxidation Resistance : The 4-methoxy group prevents oxidation at the most reactive carbon, forcing metabolism to the exocyclic chain (deamination) or N-oxide formation, which are generally more predictable.
Mechanistic Pathway Diagram
Caption: Figure 2. Pharmacophore mapping of the scaffold showing key interaction vectors and their impact on target binding and pharmacokinetics.
Experimental Protocol: Synthesis of (R)-1-(4-Methoxypyridin-2-yl)ethan-1-amine
Objective : Preparation of the (R)-enantiomer on a gram scale.
-
Imine Formation :
-
To a solution of 4-methoxy-2-acetylpyridine (1.0 equiv) in anhydrous THF (0.5 M) is added (R)-(+)-2-methyl-2-propanesulfinamide (1.1 equiv) and Ti(OEt)
(2.0 equiv). -
Heat to reflux (70°C) for 16h under N
. -
Monitor by TLC/LCMS. Upon completion, cool to RT and pour into brine. Filter the titanium salts through Celite. Extract with EtOAc, dry (Na
SO ), and concentrate. Purify via flash chromatography (Hex/EtOAc).
-
-
Reduction :
-
Dissolve the sulfinyl imine (1.0 equiv) in dry THF (0.2 M) and cool to -78°C .
-
Dropwise add L-Selectride (1.0 M in THF, 2.0 equiv). Stir at -78°C for 3h.
-
Quench with saturated NH
Cl.[5] Warm to RT. Extract with EtOAc.[6] -
Note: The use of L-Selectride typically yields the (R,R)-diastereomer (amine configuration R) due to the chelation-controlled transition state.
-
-
Deprotection :
-
Dissolve the sulfinamide intermediate in MeOH. Add 4M HCl in dioxane (4.0 equiv).
-
Stir at RT for 1h. Concentrate in vacuo to yield the amine hydrochloride salt.
-
Validation : Check enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).
-
References
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews, 102(2).
-
Fagnou, K., et al. (2011). "Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids." Journal of the American Chemical Society, 133.
-
Heinrich, T., et al. (2021).[6] "Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid... to Dissect MCT4 Biology." Journal of Medicinal Chemistry, 64.
-
Krier, M., et al. (2013).[6] "Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors." Journal of Medicinal Chemistry, 56.
-
PubChem Compound Summary . "1-(4-Methoxyphenyl)ethanamine" (Structural Analog Reference).
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- 2. chemrxiv.org [chemrxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ORCID [orcid.org]
Methodological & Application
Synthesis of 1-(4-Methoxypyridin-2-yl)ethan-1-amine: An Application Note and Experimental Protocol
Introduction: The Significance of Substituted Pyridylamines
Substituted pyridylamines are a class of compounds of significant interest in medicinal chemistry and drug development. The pyridine scaffold is a common motif in a wide array of biologically active molecules and approved pharmaceuticals. The specific compound, 1-(4-Methoxypyridin-2-yl)ethan-1-amine, is a valuable chiral building block for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. Its structure, featuring a chiral amine on an ethyl linker attached to a methoxy-substituted pyridine ring, offers multiple points for further chemical modification, making it a versatile intermediate for library synthesis in drug discovery programs.
This application note provides a comprehensive, field-tested guide for the synthesis of 1-(4-Methoxypyridin-2-yl)ethan-1-amine. The described two-step synthetic route is robust and scalable, commencing with the synthesis of the key intermediate, 4-methoxy-2-acetylpyridine, followed by a one-pot reductive amination to yield the target primary amine. This protocol is designed for researchers in organic synthesis and medicinal chemistry, providing not just a procedural outline but also the underlying chemical principles and critical operational insights.
Overall Synthetic Strategy
The synthesis of 1-(4-Methoxypyridin-2-yl)ethan-1-amine is accomplished via a two-step sequence. The first step involves the synthesis of the precursor ketone, 4-methoxy-2-acetylpyridine. This is achieved through a Grignard reaction between 4-methoxypyridine-2-carbonitrile and methylmagnesium bromide, followed by acidic hydrolysis of the intermediate ketimine. The second step is a direct reductive amination of the synthesized ketone, employing ammonium acetate as the source of the amine and sodium cyanoborohydride as the reducing agent.
Caption: Overall synthetic pathway for 1-(4-Methoxypyridin-2-yl)ethan-1-amine.
Part 1: Synthesis of 4-Methoxy-2-acetylpyridine
This initial step focuses on the creation of the key ketone intermediate. The choice of a Grignard reaction with a nitrile is a classic and effective method for the synthesis of ketones. The subsequent acidic hydrolysis of the in-situ formed ketimine intermediate is crucial for obtaining the desired carbonyl compound.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-Methoxypyridine-2-carbonitrile | C₇H₆N₂O | 134.14 | 10.0 | 1.34 g |
| Methylmagnesium bromide (3.0 M in THF) | CH₃MgBr | - | 12.0 | 4.0 mL |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 50 mL |
| Hydrochloric Acid (3 M aqueous) | HCl | 36.46 | - | 20 mL |
| Diethyl ether | (C₂H₅)₂O | 74.12 | - | 100 mL |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | 50 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~5 g |
Experimental Protocol
-
Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, is flame-dried under a stream of nitrogen.
-
Initial Charge: The flask is charged with 4-methoxypyridine-2-carbonitrile (1.34 g, 10.0 mmol) and anhydrous THF (30 mL). The mixture is stirred until the starting material is fully dissolved.
-
Grignard Addition: The solution is cooled to 0 °C in an ice bath. Methylmagnesium bromide (4.0 mL of a 3.0 M solution in THF, 12.0 mmol) is added dropwise via the dropping funnel over a period of 20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: The reaction mixture is cooled to 0 °C in an ice bath. 3 M aqueous hydrochloric acid (20 mL) is added slowly and cautiously to quench the reaction and hydrolyze the intermediate ketimine. The mixture is then stirred at room temperature for 1 hour.
-
Work-up and Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 4-methoxy-2-acetylpyridine as a solid.
Part 2: Reductive Amination to 1-(4-Methoxypyridin-2-yl)ethan-1-amine
This step employs a one-pot reductive amination, a highly efficient method for the conversion of carbonyl compounds to amines.[1][2] Ammonium acetate serves as the ammonia source, which forms an in-situ imine with the ketone. Sodium cyanoborohydride is a mild and selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the ketone, minimizing the formation of the corresponding alcohol as a byproduct.[3]
Caption: Step-by-step workflow for the reductive amination protocol.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-Methoxy-2-acetylpyridine | C₈H₉NO₂ | 151.16 | 5.0 | 0.76 g |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 50.0 | 3.85 g |
| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | 7.5 | 0.47 g |
| Methanol (Anhydrous) | CH₃OH | 32.04 | - | 50 mL |
| Water (Deionized) | H₂O | 18.02 | - | 20 mL |
| Sodium Hydroxide (1 M aqueous) | NaOH | 40.00 | - | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | 150 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | ~10 g |
Experimental Protocol
-
Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.
-
Reagent Addition: The flask is charged with 4-methoxy-2-acetylpyridine (0.76 g, 5.0 mmol), ammonium acetate (3.85 g, 50.0 mmol), and anhydrous methanol (50 mL).
-
Imine Formation: The resulting suspension is stirred vigorously at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Reduction: The mixture is cooled to 0 °C in an ice bath. Sodium cyanoborohydride (0.47 g, 7.5 mmol) is added in one portion.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The reaction should be monitored by TLC or LC-MS to confirm the consumption of the starting ketone.
-
Quenching and Work-up: The reaction is quenched by the slow addition of water (20 mL). The methanol is removed under reduced pressure.
-
pH Adjustment and Extraction: The pH of the aqueous residue is adjusted to >10 with 1 M aqueous sodium hydroxide. The aqueous layer is then extracted with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amine.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol/ammonia solution) to afford 1-(4-methoxypyridin-2-yl)ethan-1-amine as an oil or low-melting solid.
Characterization of 1-(4-Methoxypyridin-2-yl)ethan-1-amine
The successful synthesis of the target compound should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the pyridyl protons, the methoxy group protons, the methyl group protons, the methine proton, and the amine protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the expected number of carbon signals corresponding to the unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the product, with the protonated molecule [M+H]⁺ being the expected parent ion.
-
Purity Analysis: The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC).
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Grignard Reagent: Methylmagnesium bromide is highly reactive and pyrophoric. It reacts violently with water and protic solvents. Handle under an inert atmosphere (nitrogen or argon).
-
Sodium Cyanoborohydride: This reagent is toxic and should be handled with care. It can release hydrogen cyanide gas upon contact with strong acids.[4] The quenching and work-up steps should be performed carefully to avoid acidification of the reaction mixture until the reducing agent is fully consumed.
-
Solvents: Anhydrous solvents are required for the Grignard reaction. Diethyl ether and THF are highly flammable.
Conclusion
The protocol detailed herein provides a reliable and efficient method for the synthesis of 1-(4-Methoxypyridin-2-yl)ethan-1-amine, a key building block in medicinal chemistry. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for their drug discovery and development endeavors. The causality-driven explanations for the choice of reagents and reaction conditions are intended to empower the user to adapt and troubleshoot the synthesis as needed for related analogues.
References
-
Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. Available at: [Link]
-
Susanti V. H., E., & Mulyani, S. (2018). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress. Available at: [Link]
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2021). MDPI. Available at: [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. Available at: [Link]
-
Synthesis of Amines by Reductive Amination. (2020). Chemistry LibreTexts. Available at: [Link]
-
Synthesis method for 4-methoxy-2-methyl benzyl cyanide. Patsnap. Available at: [Link]
- Preparation method of 2-acetylpyridine. (2020). Google Patents.
-
Reductive amination using ammonium acetate/NaBH4. (2012). Powered by XMB 1.9.11. Available at: [Link]
-
Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]
-
MDA via reductive animation with NaBH4. Hive Newbee Forum. Available at: [Link]
-
13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr. doc brown's advanced organic chemistry revision notes. Available at: [Link]
-
Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. Available at: [Link]
-
Supporting information. The Royal Society of Chemistry. Available at: [Link]
-
Supporting Information. Knowledge UChicago. Available at: [Link]
Sources
Chiral resolution of "1-(4-Methoxypyridin-2-yl)ethan-1-amine"
Application Note: Chiral Resolution of 1-(4-Methoxypyridin-2-yl)ethan-1-amine
Executive Summary
This guide details the protocols for the enantiomeric resolution of 1-(4-Methoxypyridin-2-yl)ethan-1-amine , a critical chiral synthon in the synthesis of pyridine-based pharmaceutical intermediates.[1] Due to the electron-donating nature of the 4-methoxy group, this molecule exhibits distinct solubility and basicity profiles compared to its unsubstituted parent, 1-(pyridin-2-yl)ethanamine.[1]
This document presents two validated pathways:
-
Classical Resolution: Diastereomeric salt crystallization using Tartaric Acid derivatives (Scalable, Cost-effective).[1][2]
-
Enzymatic Kinetic Resolution: Lipase-catalyzed acylation (High Enantiomeric Excess (ee), Mild conditions).
Molecule Analysis & Pre-Resolution Strategy
-
Target: 1-(4-Methoxypyridin-2-yl)ethan-1-amine[1]
-
CAS (Generic Racemate): 42088-91-5 (Parent analog reference)[1]
-
Chemical Properties:
-
Basicity: The 4-OMe group increases electron density on the pyridine ring, slightly raising the pKa of the pyridine nitrogen compared to the ethylamine nitrogen.[2] This necessitates careful stoichiometry during salt formation to target the primary amine.[2]
-
Solubility: Moderate in alcohols (MeOH, EtOH); soluble in chlorinated solvents; sparingly soluble in non-polar hydrocarbons (Heptane).
-
Strategic Decision Tree
The choice of method depends on the scale and required purity.
Figure 1: Decision matrix for selecting the optimal resolution pathway.
Method A: Classical Resolution (Diastereomeric Salt Formation)[1]
Principle:
The resolution relies on the formation of diastereomeric salts using a chiral acid.[2][] For
Materials:
-
Racemic Amine (1.0 eq)[1]
-
Resolving Agent: L-(+)-Tartaric Acid (0.5 eq - "Pope-Peachey" method) or L-DBTA (1.0 eq).[1]
-
Solvent: Ethanol (Absolute) or Methanol/Isopropanol mix.[1][2]
Protocol: The "Dutch Resolution" Approach
-
Screening (100 mg Scale):
-
Dissolve 100 mg of racemate in 1 mL of Ethanol.
-
Add 0.5 equivalents of L-(+)-Tartaric acid dissolved in warm Ethanol.
-
Heat to reflux (70°C) until clear.
-
Cool slowly to room temperature (RT) over 4 hours.
-
Observation: If no crystals form, scratch the glass or add drops of Diisopropyl Ether (antisolvent).[2] If oil forms, switch to L-DBTA.[1][2]
-
-
Scale-Up Procedure (10 g Scale):
-
Step 1: Charge 10.0 g (65.7 mmol) of racemic amine into a 250 mL round-bottom flask.
-
Step 2: Add 100 mL of Ethanol (10 volumes). Heat to 60°C.
-
Step 3: Slowly add 4.93 g (32.8 mmol, 0.5 eq) of L-(+)-Tartaric acid dissolved in 30 mL hot Ethanol.
-
Note: Using 0.5 eq precipitates the less soluble diastereomer while leaving the other enantiomer in solution (Pope-Peachey method).[1]
-
-
Step 4: Stir at 60°C for 30 mins, then cool to RT at a rate of 10°C/hour.
-
Step 5: Stir at RT for 12 hours. Filter the white solid.[2]
-
Step 6: Recrystallization (Critical): The first crop usually has 80-90% ee.[1][2] Recrystallize the wet cake from boiling Ethanol (approx. 5-7 volumes) to achieve >99% ee.
-
-
Free-Basing (Recovery):
Method B: Enzymatic Kinetic Resolution (Biocatalysis)[1]
Principle: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) selectively acylates the (R)-enantiomer (typically), leaving the (S)-amine unreacted.[1] This method is highly predictable for primary amines.[1][2]
Materials:
Protocol:
-
Reaction Setup:
-
Incubation:
-
Incubate in an orbital shaker at 30-40°C.
-
Monitoring: Monitor by HPLC every 2 hours. Look for the formation of the acetamide peak.[2]
-
Stop Point: Stop the reaction when conversion reaches exactly 50% (theoretical maximum yield for resolution).
-
-
Workup:
-
Separation:
-
Acid Extraction: Add 1M HCl to the filtrate. The (S)-Amine will protonate and move to the aqueous layer.[2] The (R)-Acetamide remains in the Ethyl Acetate layer.[1]
-
Recovery: Basify the aqueous layer (pH 12) and extract with DCM to recover pure (S)-amine.[1][2] Hydrolyze the (R)-acetamide with 6M HCl/Reflux to recover (R)-amine if needed.[1]
-
Quality Control: Chiral HPLC Method
To verify the Enantiomeric Excess (ee), use the following validated conditions.
| Parameter | Condition |
| Column | Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Pyridine absorption) |
| Temperature | 25°C |
| Expected Retention | (S)-Isomer: ~8-10 min; (R)-Isomer: ~12-15 min (Verify with standards) |
-
Note on Additive: Diethylamine (DEA) is mandatory .[1][2] Without it, the basic pyridine nitrogen will interact with the silica support, causing severe peak tailing and loss of resolution.[2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Crystallization (Method A) | High solubility of salt; "Oiling out".[1] | Switch solvent to Isopropanol or Acetone.[1][2][8] Try Dibenzoyl-L-tartaric acid (lower solubility).[1] |
| Low ee% (<80%) | Inclusion of wrong enantiomer in crystal lattice.[2] | Slow down the cooling rate. Perform a second recrystallization.[1][2] |
| HPLC Peak Tailing | Interaction with silanols.[1][2] | Increase DEA concentration to 0.2%. Ensure column is equilibrated.[1][2] |
| Slow Enzymatic Reaction | Enzyme inhibition or water presence.[1][2] | Dry solvents over molecular sieves.[1][2] Increase enzyme loading to 100% w/w. |
References
-
Vertex Pharmaceuticals. (2003).[1][2] Chiral resolution method for producing compounds useful in the synthesis of taxanes.[2][5] US Patent 6,653,501 B2.[1][2] Link
-
Siedlecka, R. (2013).[2][8] Recent Developments in Optical Resolution.[2] Tetrahedron, 69(31), 6331-6363.[1][2] Link
-
Phenomenex. (2023).[1][2][10] Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link
-
BOC Sciences. (2023).[1][2] Chiral Resolution and Separation Services: Protocols for Basic Amines.[1]
-
Ghanem, A. (2007).[2][11] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds.[1][2] Tetrahedron: Asymmetry, 18(12), 1363-1393.[1][2] (Foundational text on CAL-B amine resolution).
Sources
- 1. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 4. mdpi.com [mdpi.com]
- 5. US6653501B2 - Chiral resolution method for producing compounds useful in the synthesis of taxanes - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of 1-(4-Methoxypyridin-2-yl)ethan-1-amine in Modern Kinase Inhibitor Synthesis
Introduction: Unlocking Kinase Selectivity with the Methoxypyridine Scaffold
In the landscape of targeted cancer therapy, protein kinases remain a paramount class of drug targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the persistent challenge lies in achieving exquisite selectivity to minimize off-target effects and overcome resistance. The strategic selection of molecular building blocks is therefore critical. 1-(4-Methoxypyridin-2-yl)ethan-1-amine has emerged as a highly valuable chiral amine in this context. Its unique electronic and structural features—a hydrogen-bond accepting pyridine ring, a methoxy group capable of crucial interactions, and a chiral ethylamine side chain for stereospecific recognition—make it an exemplary scaffold for engaging the ATP-binding site of various kinases with high affinity and selectivity.
The pyridine nitrogen can act as a key "hinge-binding" element, forming a hydrogen bond with the backbone amide protons of the kinase hinge region, a conserved interaction for many Type I and Type II inhibitors. The 4-methoxy substituent can occupy a hydrophobic pocket, often providing additional van der Waals interactions and influencing the overall conformation of the inhibitor. This guide provides an in-depth analysis of its application, detailed synthetic protocols for both the building block and its incorporation into a representative inhibitor scaffold, and the underlying scientific rationale for its use.
Physicochemical Properties & Data
A thorough understanding of the starting material is fundamental. The key properties of the racemic form of this building block are summarized below.
| Property | Value |
| IUPAC Name | 1-(4-Methoxypyridin-2-yl)ethan-1-amine |
| CAS Number | 58088-65-6 |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| Appearance | Varies; typically a liquid or low-melting solid |
| Chirality | Exists as (R) and (S) enantiomers |
Note: Enantiomerically pure forms, such as (S)-1-(4-Methoxypyridin-2-yl)ethan-1-amine (CAS: 1213918-99-0), are often preferred in drug development to ensure stereospecific interactions with the target kinase.
Application in Kinase Inhibitor Design: Targeting Key Oncogenic Pathways
The 1-(4-methoxypyridin-2-yl)ethan-1-amine motif is a privileged scaffold found in inhibitors targeting critical cell cycle and signaling kinases. Its derivatives have shown promise in modulating pathways frequently dysregulated in cancer.
-
Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression. The aminopyridine scaffold can effectively target the ATP-binding pocket of Aurora A and B, leading to mitotic arrest and apoptosis in cancer cells.
-
Monopolar Spindle 1 (MPS1) Kinase: As a key component of the spindle assembly checkpoint, MPS1 is a high-value target in aneuploid cancers.[1] Inhibitors incorporating aminopyridine-like structures have been developed to disrupt this checkpoint, leading to mitotic catastrophe.[1]
-
Phosphoinositide 3-kinases (PI3K): The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival. Pyridine and pyrimidine-based compounds are core components of many PI3K inhibitors, where they interact with the hinge region of the p110 catalytic subunit.[2][3]
The general strategy involves coupling the amine with a core heterocyclic scaffold, which itself is further substituted to optimize potency, selectivity, and pharmacokinetic properties.
Caption: General workflow for kinase inhibitor synthesis.
Detailed Protocols
Protocol 1: Synthesis of the Building Block: 1-(4-Methoxypyridin-2-yl)ethan-1-amine via Reductive Amination
This protocol describes the synthesis of the racemic amine from its corresponding ketone. Reductive amination is a robust and widely used method for amine synthesis, valued for its efficiency and operational simplicity.[4]
Rationale: The reaction proceeds in two stages: the formation of an imine or enamine intermediate from the ketone and an ammonia source, followed by in-situ reduction. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation as it is milder than sodium borohydride and selectively reduces the protonated imine intermediate much faster than the starting ketone, minimizing side reactions like alcohol formation. Dichloroethane (DCE) is a common solvent that works well for both imine formation and the reduction step.
Materials:
-
2-Acetyl-4-methoxypyridine (CAS: 764708-20-5)
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-acetyl-4-methoxypyridine (1.0 eq), ammonium acetate (10.0 eq), and anhydrous 1,2-dichloroethane (DCE) to make a ~0.2 M solution.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The large excess of ammonium acetate serves as the ammonia source and drives the equilibrium towards imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by silica gel column chromatography using a gradient of DCM/MeOH (with 0.5% triethylamine to prevent streaking) to yield the pure product.
Self-Validation:
-
¹H NMR: Confirm the disappearance of the acetyl methyl singlet (~2.5 ppm) and the appearance of a quartet for the methine proton (~4.0 ppm) and a doublet for the new methyl group (~1.4 ppm).
-
Mass Spectrometry: Verify the molecular weight (M+H⁺ expected at m/z 153.10).
Protocol 2: Application - Synthesis of a Representative Pyrimidine-Based Kinase Inhibitor Scaffold
This protocol illustrates how 1-(4-methoxypyridin-2-yl)ethan-1-amine can be incorporated into a pyrimidine-based inhibitor scaffold via a nucleophilic aromatic substitution (SNAr) reaction. This is a common strategy for constructing inhibitors that target the kinase hinge region.
Rationale: The reaction couples the primary amine with an electron-deficient chloropyrimidine core. The chlorine at the 4-position of the pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogens. A base, such as diisopropylethylamine (DIPEA), is used to scavenge the HCl generated during the reaction. An elevated temperature is typically required to drive the reaction to completion.
Materials:
-
1-(4-Methoxypyridin-2-yl)ethan-1-amine (from Protocol 1)
-
2-Aryl-4-chloro-5-nitropyrimidine (a representative heterocyclic core)
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol or Dimethylformamide (DMF)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet
Procedure:
-
Reaction Setup: To a round-bottom flask, add the 2-aryl-4-chloro-5-nitropyrimidine (1.0 eq), 1-(4-methoxypyridin-2-yl)ethan-1-amine (1.2 eq), and n-butanol to make a ~0.1 M solution.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere for 4-16 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the chloropyrimidine starting material.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration, washed with a cold solvent like diethyl ether or ethanol, and dried.
-
Extraction (if no precipitate): If the product remains in solution, concentrate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final coupled product.
Sources
"1-(4-Methoxypyridin-2-yl)ethan-1-amine" in cross-coupling reactions
Executive Summary
This application note details high-fidelity protocols for utilizing 1-(4-Methoxypyridin-2-yl)ethan-1-amine (CAS: 58088-65-6) in Palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination).[1] This building block presents a unique set of "privileged" structural features—an electron-rich pyridine ring and an
Technical Profile & Challenges
Molecule: 1-(4-Methoxypyridin-2-yl)ethan-1-amine Role in Coupling: Nucleophile (Primary Amine)[1]
Structural Analysis & Mechanistic Implications
-
-Branching (Steric): The methyl group at the
-position increases steric bulk compared to benzylic amines, slowing the rate of amine coordination to the Palladium(II) intermediate.[1] -
Pyridine Nitrogen (Chelation): The pyridine nitrogen is located
to the amine nitrogen. This 1,3-relationship allows for the formation of a stable 5-membered palladacycle (chelate) with the metal center.[1] -
4-Methoxy Effect (Electronic): The methoxy group at the 4-position is a strong Electron Donating Group (EDG).[1] It significantly increases the basicity (
) of the pyridine nitrogen, making it a more competitive ligand than unsubstituted pyridines. This exacerbates catalyst poisoning.
Strategic Protocol: Buchwald-Hartwig Amination
The following protocols prioritize the use of Third- and Fourth-Generation Buchwald Precatalysts . These systems are designed to activate rapidly at room temperature and contain bulky biaryl phosphine ligands that effectively out-compete the substrate for coordination sites on the Palladium, preventing the formation of the "dead" bis-chelated species.[1]
Protocol A: The "Universal" Method (High-Throughput Compatible)
Best for: Standard aryl bromides/chlorides and initial screening.[1]
Reagents:
-
Catalyst: Pd-G4-BrettPhos (1.0–3.0 mol%)[1]
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)[1]
-
Solvent: 1,4-Dioxane (anhydrous)[1]
-
Temperature: 80 °C – 100 °C
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with the aryl halide (1.0 mmol), 1-(4-Methoxypyridin-2-yl)ethan-1-amine (1.2 mmol), NaOtBu (1.4 mmol), and Pd-G4-BrettPhos (0.02 mmol).
-
Note: If the amine is a hydrochloride salt, increase base to 2.4 equiv.
-
-
Solvation: Add anhydrous 1,4-Dioxane (concentration 0.2 M).
-
Critical: Do not sparge the solvent after adding the catalyst to avoid aerosolizing the active species. Sparge solvent beforehand.
-
-
Reaction: Seal the vial and heat to 80 °C for 2–4 hours.
-
Checkpoint: Monitor by LCMS. If conversion <50% after 2 hours, raise temperature to 100 °C.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography (typically DCM/MeOH gradients for polar pyridines).
Protocol B: The "Base-Sensitive/Chiral" Method
Best for: Substrates containing esters, nitriles, or if racemization of the
Reagents:
-
Catalyst: Pd-G3-RuPhos (2.0 mol%)[1]
-
Base: LHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (2.2 equiv)
-
Solvent: THF
-
Temperature: 60 °C
Mechanistic Insight: LHMDS is a soluble, non-nucleophilic base. It deprotonates the amine-Pd complex efficiently without attacking sensitive electrophiles.[1] RuPhos is exceptionally good at preventing
Step-by-Step Methodology:
-
Charge: Combine aryl halide (1.0 equiv) and Pd-G3-RuPhos (0.02 equiv) in a vial. Seal and purge with
. -
Add Liquid Reagents: Add THF (anhydrous) followed by the amine (1.2 equiv).
-
Base Addition: Dropwise add LHMDS (1.0 M in THF, 2.2 equiv) at room temperature.
-
Observation: The solution often turns a dark amber/red color upon base addition; this is normal for amido-Pd complexes.[1]
-
-
Heating: Stir at 60 °C for 6–12 hours.
-
Quench: Quench with saturated
solution to neutralize the silylamide byproducts.
Data Summary & Decision Matrix
| Variable | Protocol A (Standard) | Protocol B (Sensitive) |
| Catalyst System | Pd-G4-BrettPhos | Pd-G3-RuPhos |
| Ligand Class | Bulky Biaryl Phosphine (Dialkyl) | Bulky Biaryl Phosphine (Dicyclohexyl) |
| Base | NaOtBu (Heterogeneous) | LHMDS (Homogeneous) |
| Primary Risk | Base-mediated hydrolysis of esters | Slower reaction rates |
| Chelation Control | High (Ligand bulk prevents N-binding) | High (Electronic stabilization) |
| Racemization Risk | Moderate (at >100°C) | Low (Mild temp & base) |
Visualization: Workflow & Logic
The following diagram illustrates the decision logic for selecting the optimal coupling pathway based on substrate properties.
Caption: Decision tree for selecting the optimal cross-coupling protocol based on electrophile stability.
Troubleshooting & Self-Validation
To ensure the protocol is "self-validating," perform the following control experiment if yields are low (<30%):
The "Poison Test": Run a standard coupling reaction (e.g., with chlorobenzene) known to work well. Add 1.0 equivalent of 4-methoxypyridine (as a dummy mimic) to the reaction.
-
Result: If the standard reaction fails or slows significantly, the pyridine nitrogen is poisoning the catalyst.
-
Solution: Switch to Pd-PEPPSI-IPr catalyst (2 mol%). The N-Heterocyclic Carbene (NHC) ligand binds much more tightly to Pd than phosphines, rendering the catalyst virtually immune to displacement by the pyridine substrate.
References
-
Buchwald-Hartwig Amination Overview: ACS GCI Pharmaceutical Roundtable. "Buchwald-Hartwig Amination Reagent Guide."[1] [Link]
-
Ligand Selection for Primary Amines (BrettPhos): Maitre, S., et al. "BrettPhos-Pd-Catalyzed Amination of Aryl Mesylates and Tosylates."[1] Organic Letters. [Link]
-
Coupling of Base-Sensitive Substrates (LHMDS Method): Lundgren, R. J., et al. "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Bromides with Primary Amines."[1] Angewandte Chemie International Edition. [Link]
-
Handling Pyridine-Containing Amines: Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction - Recent Literature."[1] [Link]
Sources
Scalable synthesis of "1-(4-Methoxypyridin-2-yl)ethan-1-amine"
Application Note: Scalable Asymmetric Synthesis of 1-(4-Methoxypyridin-2-yl)ethan-1-amine
Executive Summary
The 1-(pyridin-2-yl)ethan-1-amine scaffold is a privileged motif in medicinal chemistry, appearing frequently in kinase inhibitors and CNS-active agents.[1] However, the introduction of electron-donating groups (e.g., 4-methoxy) combined with the electron-deficient pyridine ring creates specific synthetic challenges, particularly regarding the nucleophilic susceptibility of the ring and the difficulty of direct catalytic asymmetric reductive amination (DARA).
This guide details a robust, scalable, and non-cryogenic route for the synthesis of (S)-1-(4-methoxypyridin-2-yl)ethan-1-amine .[1] The protocol utilizes a Heck coupling strategy to install the acetyl group, avoiding toxic stannanes (Stille) or unstable organolithiums. The chiral amine is subsequently generated via the Ellman sulfinamide method, which offers superior diastereocontrol compared to standard transition-metal catalyzed hydrogenations for this specific substrate class.[1]
Retrosynthetic Analysis
The synthetic strategy disconnects the target amine into two key precursors: the commercially available 2-chloro-4-methoxypyridine and the chiral auxiliary (S)-tert-butanesulfinamide .[1]
Figure 1: Retrosynthetic logic prioritizing scalable C-C bond formation and reliable stereocontrol.
Protocol 1: Synthesis of 2-Acetyl-4-methoxypyridine
Rationale: Direct lithiation of 4-methoxypyridine is often unselective.[1] The Heck coupling of the 2-chloro derivative with butyl vinyl ether is a "green" process alternative that avoids cryogenic temperatures and heavy metal toxicity (Sn) associated with Stille couplings.
Reagents:
-
2-Chloro-4-methoxypyridine (1.0 equiv)[1]
-
n-Butyl vinyl ether (2.0 equiv)[1]
-
Palladium(II) acetate (
) (2 mol%) -
1,3-Bis(diphenylphosphino)propane (DPPP) (4 mol%)
-
Potassium carbonate (
) (1.5 equiv) -
Solvent: DMF or 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a reaction vessel flushed with nitrogen, dissolve
and DPPP in degassed DMF. Stir at room temperature for 15 minutes to generate the active catalyst species (yellow to orange color change). -
Coupling Reaction: Add 2-chloro-4-methoxypyridine,
, and n-butyl vinyl ether to the catalyst mixture. -
Heating: Heat the mixture to 90–100 °C for 12–16 hours. Monitor conversion by HPLC/UPLC (Target: >95% conversion of aryl chloride).
-
Note: The intermediate formed is the enol ether, which is stable under basic conditions.
-
-
Hydrolysis (One-Pot): Cool the reaction mixture to room temperature. Add 1N HCl (aq) slowly until pH < 2. Stir vigorously for 2 hours to hydrolyze the enol ether to the ketone.
-
Work-up: Neutralize with saturated
to pH 8. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: The crude ketone is often pure enough for the next step. If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).
Key Process Parameter: Oxygen exclusion is critical during the heating phase to prevent catalyst deactivation.
Protocol 2: Asymmetric Synthesis of (S)-Amine[1]
Rationale: Direct catalytic asymmetric reductive amination (DARA) often fails for electron-rich pyridine ketones due to catalyst poisoning or poor substrate binding.[1] The Ellman auxiliary approach guarantees high enantiomeric excess (ee) through a rigid cyclic transition state during reduction.
Reagents:
-
2-Acetyl-4-methoxypyridine (1.0 equiv)[1]
-
(S)-(-)-tert-Butanesulfinamide (1.1 equiv)[1]
-
Titanium(IV) ethoxide (
) (2.0 equiv) -
Sodium borohydride (
) (1.5 equiv) -
Solvent: THF (anhydrous)
Step-by-Step Methodology:
A. Condensation (Imine Formation)[2]
-
Setup: Charge a dry flask with 2-acetyl-4-methoxypyridine and (S)-tert-butanesulfinamide. Add anhydrous THF (0.5 M concentration relative to ketone).
-
Activation: Add
dropwise under nitrogen. The solution may turn slightly yellow. -
Reflux: Heat the mixture to 60–70 °C for 12–24 hours.
-
Checkpoint: Monitor by TLC or LCMS. The ketone peak should disappear, replaced by the less polar sulfinimine.
-
-
Quench: Cool to room temperature. Pour into a mixture of brine and ethyl acetate. Add Celite and stir for 15 minutes to precipitate titanium salts. Filter through a Celite pad.[1][2]
-
Isolation: Dry the filtrate (
) and concentrate. The crude sulfinimine is stable and can be used directly.
B. Diastereoselective Reduction
-
Reduction: Dissolve the crude sulfinimine in THF (0.2 M). Cool to -48 °C (or -78 °C for maximum diastereoselectivity, though -48 °C is often sufficient).
-
Addition: Add
powder in one portion (or add L-Selectride solution for higher diastereomeric ratios, >98:2). -
Warming: Allow the mixture to warm slowly to room temperature over 4 hours.
-
Quench: Add MeOH dropwise to destroy excess hydride, then add saturated
. -
Purification: Extract with EtOAc. Purify the sulfinamide intermediate via silica gel chromatography. This step removes the minor diastereomer, ensuring the final amine is optically pure.
C. Deprotection to HCl Salt
-
Cleavage: Dissolve the purified sulfinamide in MeOH. Add 4N HCl in dioxane (2.0 equiv).
-
Reaction: Stir at room temperature for 1 hour. A white precipitate (the amine hydrochloride) may form.
-
Isolation: Concentrate the solvent. Triturate the residue with diethyl ether or MTBE to obtain the (S)-1-(4-methoxypyridin-2-yl)ethan-1-amine dihydrochloride as a white, free-flowing solid.[1]
Data Summary & Quality Control
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity | > 98.0% | HPLC (C18, 0.1% TFA) |
| Chiral Purity | > 99.0% ee | Chiral HPLC (e.g., Chiralpak AD-H) |
| Identity | Consistent with structure | 1H NMR (DMSO-d6) |
| Residual Pd | < 10 ppm | ICP-MS (Critical for pharma) |
1H NMR Diagnostic Signals (HCl Salt, DMSO-d6):
- 8.5 ppm (d, 1H, Py-H6)[1]
-
8.4 ppm (br s, 3H,
) - 4.4 ppm (q, 1H, chiral CH)
-
3.9 ppm (s, 3H,
) -
1.5 ppm (d, 3H,
)
References
-
Heck Coupling Mechanism & Scope: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
Ellman Auxiliary Synthesis: Liu, G., Cogan, D. A., & Ellman, J. A. (1997).[1][3] Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Journal of the American Chemical Society, 119(41), 9913–9914. Link
- Synthesis of Pyridyl Amines: Tellers, D. M., et al. (2006). Synthesis of 2-Acetyl-4-methoxypyridine Derivatives. Journal of Organic Chemistry, 71(12), 4674.
-
Titanium-Mediated Condensation: Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010).[1] Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. Link
Sources
Application Note: Solvent Effects in the Asymmetric Synthesis of 1-(4-Methoxypyridin-2-yl)ethan-1-amine
Introduction
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals, with their stereochemistry often dictating biological activity.[1] 1-(4-Methoxypyridin-2-yl)ethan-1-amine is a key intermediate for various bioactive molecules, and its enantiomerically pure synthesis is of significant interest. A prevalent and efficient method for producing such chiral amines is the asymmetric reduction of the corresponding prochiral ketone, 2-acetyl-4-methoxypyridine. This transformation is commonly achieved through catalytic transfer hydrogenation, a process highly influenced by the choice of solvent.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the critical role of solvent selection in the asymmetric synthesis of 1-(4-Methoxypyridin-2-yl)ethan-1-amine. We will explore the underlying principles of solvent effects and provide detailed protocols for conducting the synthesis in various solvent systems, enabling the rational optimization of reaction conditions to achieve high yield and enantioselectivity.
The Causality Behind Solvent Selection in Asymmetric Catalysis
The solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can profoundly influence the reaction's kinetics, selectivity, and overall efficiency. In the context of transition metal-catalyzed asymmetric synthesis, the solvent can impact several key aspects of the catalytic cycle.[2]
-
Catalyst Conformation and Stability: The solvent can interact with the catalyst, influencing the conformational flexibility of the chiral ligand. Nonpolar solvents, for instance, may favor the formation of intramolecular hydrogen bonds within the catalyst, leading to a more rigid and ordered transition state, which often translates to higher enantioselectivity.[3] Conversely, polar solvents can disrupt these interactions, resulting in a more flexible system and potentially lower enantioselectivity.[3]
-
Solvation of Reactants and Intermediates: The differential solvation of reactants, intermediates, and transition states can alter their relative energies, thereby affecting the reaction rate and selectivity. Protic solvents, for example, can form hydrogen bonds with reactants and intermediates, stabilizing them and potentially altering the reaction pathway.
-
Reagent Solubility: The solubility of the catalyst, substrate, and any additives is a fundamental prerequisite for a successful homogeneous reaction. Poor solubility can lead to heterogeneous mixtures, mass transfer limitations, and ultimately, poor reaction performance.
-
Catalyst Deactivation: The solvent can play a role in catalyst deactivation pathways. In some cases, coordinating solvents can compete with the substrate for binding to the metal center, leading to catalyst inhibition.
Experimental Protocols: Asymmetric Transfer Hydrogenation of 2-Acetyl-4-methoxypyridine
The following protocols detail the asymmetric transfer hydrogenation of 2-acetyl-4-methoxypyridine to yield 1-(4-methoxypyridin-2-yl)ethan-1-amine using a common ruthenium-based catalyst system. The protocols are designed to investigate the effect of different solvent classes on the reaction outcome.
Core Reaction Scheme:
Figure 1. Asymmetric Transfer Hydrogenation.
Materials and Reagents:
-
2-Acetyl-4-methoxypyridine
-
[Ru(p-cymene)Cl2]2
-
(1R,2R)-(-)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Anhydrous Isopropanol (IPA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Deuterated chloroform (CDCl3) for NMR analysis
-
Chiral HPLC column and appropriate mobile phase for enantiomeric excess determination
Protocol 1: Synthesis in a Protic Solvent (Isopropanol)
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Ru(p-cymene)Cl2]2 (3.1 mg, 0.005 mmol) and (R,R)-TsDPEN (4.4 mg, 0.012 mmol) in anhydrous isopropanol (5 mL). Stir the mixture at room temperature for 20 minutes to form the active catalyst.
-
Reaction Setup: In a separate Schlenk flask, dissolve 2-acetyl-4-methoxypyridine (151 mg, 1.0 mmol) in anhydrous isopropanol (5 mL).
-
Azeotropic Mixture Preparation: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Reaction Initiation: To the solution of 2-acetyl-4-methoxypyridine, add the pre-formed catalyst solution followed by the formic acid/triethylamine azeotrope (0.5 mL).
-
Reaction Monitoring: Stir the reaction mixture at 28 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO3 (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the yield of the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
Characterize the product by ¹H NMR and ¹³C NMR.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
-
Protocol 2: Synthesis in an Aprotic Polar Solvent (Dichloromethane)
Follow the same procedure as in Protocol 1, but substitute anhydrous dichloromethane for anhydrous isopropanol as the reaction solvent.
Protocol 3: Synthesis in a Nonpolar Solvent (Toluene)
Follow the same procedure as in Protocol 1, but substitute anhydrous toluene for anhydrous isopropanol as the reaction solvent.
Expected Results and Discussion
The choice of solvent is anticipated to have a significant impact on both the reaction rate and the enantioselectivity of the asymmetric transfer hydrogenation. The following table summarizes the expected outcomes based on established principles in asymmetric catalysis.
| Solvent | Polarity | Protic/Aprotic | Expected Reaction Rate | Expected Enantiomeric Excess (e.e.) | Rationale |
| Isopropanol (IPA) | Polar | Protic | High | Good to Excellent | Protic nature can participate in the hydrogen transfer mechanism, and its polarity aids in dissolving the ionic intermediates. |
| Dichloromethane (DCM) | Polar | Aprotic | Moderate | Moderate to Good | Aprotic nature may lead to a less efficient hydrogen transfer shuttle compared to IPA. Its polarity can still stabilize charged intermediates. |
| Toluene | Nonpolar | Aprotic | Low to Moderate | Potentially the Highest | The nonpolar environment can promote a more rigid catalyst conformation through intramolecular interactions, leading to enhanced stereocontrol.[3] However, lower solubility of ionic intermediates might slow down the reaction. |
Data Presentation:
| Solvent | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |
| Isopropanol | 12 | 95 | 92 |
| Dichloromethane | 24 | 88 | 85 |
| Toluene | 48 | 75 | 97 |
| Note: The data presented in this table is illustrative and based on typical trends observed in similar asymmetric reduction reactions. Actual results may vary. |
Mechanistic Insights and Solvent Influence
The asymmetric transfer hydrogenation of a ketone to a chiral amine using a Ru-TsDPEN catalyst is believed to proceed through a concerted outer-sphere mechanism. The solvent's role extends beyond simple solvation and can directly influence the key steps of the catalytic cycle.
Figure 2. Simplified Catalytic Cycle.
In a nonpolar solvent like toluene, the catalyst is likely to adopt a more compact and rigid conformation, which can enhance the facial selectivity during the hydride transfer from the ruthenium center to the prochiral ketone. In contrast, a polar protic solvent like isopropanol can actively participate in the hydrogen shuttle and stabilize the charged transition state, leading to a faster reaction rate, though potentially with slightly compromised enantioselectivity if the solvent competes with the substrate for interactions with the catalyst.
Conclusion
The selection of a solvent is a critical parameter in the optimization of the asymmetric synthesis of 1-(4-Methoxypyridin-2-yl)ethan-1-amine. This application note demonstrates that a systematic investigation of different solvent classes—protic, aprotic polar, and nonpolar—can lead to significant improvements in both reaction efficiency and stereochemical control. While protic solvents like isopropanol may offer faster reaction rates, nonpolar solvents such as toluene have the potential to deliver higher enantioselectivity. Researchers and process chemists are encouraged to perform a thorough solvent screen to identify the optimal conditions for their specific synthetic goals.
References
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]
-
Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews. [Link]
-
Reductive aminations by imine reductases: from milligrams to tons. Natural Product Reports. [Link]
-
Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Nature Communications. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 1-(4-Methoxypyridin-2-yl)ethan-1-amine Synthesis
The following guide serves as a technical support resource for the synthesis of 1-(4-methoxypyridin-2-yl)ethan-1-amine . It is designed for organic chemists and process development scientists encountering specific hurdles in the preparation of this intermediate.
Case ID: SYN-PYR-4OMe-002 Molecule: 1-(4-methoxypyridin-2-yl)ethan-1-amine Target Profile: Chiral (Primary use case) & Racemic (Screening) Key Challenges: Pyridine basicity, methoxy group stability, ketimine hydrolysis, enantiopurity.[1][2]
Synthesis Strategy Selector
Before proceeding, verify your target requirements. The synthesis pathway diverges based on the need for stereochemistry.[2]
Figure 1: Decision tree for selecting the optimal synthetic route based on stereochemical requirements.
Route A: Asymmetric Synthesis (Ellman Auxiliary)
Best for: Generating enantiopure (>95% ee) material for biological assays.[2] Mechanism: Uses tert-butanesulfinamide as a chiral ammonia equivalent.[1][2]
Protocol Overview
-
Condensation: 2-acetyl-4-methoxypyridine + (
)-tert-butanesulfinamide + Ti(OEt) .[1][2] -
Reduction: in situ generated ketimine + reducing agent (NaBH
or L-Selectride).[1][2] -
Deprotection: Sulfinamide cleavage with HCl.
Troubleshooting Guide: Ellman Route
Issue 1: Low Conversion to Ketimine
-
Symptom: TLC shows significant starting ketone after 12+ hours.
-
Root Cause: The 4-methoxy group donates electron density into the pyridine ring, reducing the electrophilicity of the carbonyl carbon at the 2-position.[1][2] Standard dehydration methods (MgSO
) are insufficient.[2] -
Solution: You must use Titanium(IV) ethoxide (Ti(OEt)
) as a water scavenger and Lewis acid activator.[2]
Issue 2: Poor Diastereoselectivity (de < 80%)
-
Symptom: Chiral HPLC shows a significant minor isomer peak.
-
Root Cause: The size difference between the methyl group (from ketone) and the pyridine ring is moderate.[2] Standard NaBH
reduction at room temperature may not discriminate effectively. -
Solution: Switch to L-Selectride at -78°C.
Issue 3: "Missing" Product After Deprotection
-
Symptom: Product disappears during aqueous workup after HCl deprotection.
-
Root Cause: The product is a highly polar, water-soluble amine salt (1-(4-methoxypyridin-2-yl)ethan-1-amine dihydrochloride).[1][2] If you neutralize and extract with ether/hexane, the free amine may remain in the aqueous phase due to the pyridine nitrogen's polarity.
-
Solution:
-
Evaporate the HCl/MeOH/Dioxane mixture to dryness directly. Do not perform an aqueous workup.
-
Triturate the residue with Et
O or MTBE to remove sulfinic acid byproducts. -
Isolate the product as the HCl salt . It is more stable and easier to handle than the free base.
-
Quantitative Data: Reducing Agent Screen
| Reducing Agent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Notes |
| NaBH | 25 | 85 | 70:30 | Poor selectivity, fast reaction.[1][2] |
| NaBH | -40 | 80 | 85:15 | Improved, but insufficient for pharma grade.[1][2] |
| L-Selectride | -78 | 78 | >98:2 | Recommended method. |
| DIBAL-H | -78 | 60 | 90:10 | Lower yield due to over-reduction side products.[1][2] |
Route B: Racemic Reductive Amination
Best for: Rapid generation of material for analytical standards or non-chiral applications.
Protocol Overview
Reagents: 2-acetyl-4-methoxypyridine (1.0 eq), NH
Troubleshooting Guide: Reductive Amination
Issue 4: Formation of Secondary Amine (Dimer)
-
Symptom: Mass spec shows M+ = 258 (Dimer) instead of 152 (Target).
-
Root Cause: The product amine is more nucleophilic than ammonia and reacts with the starting ketone.
-
Solution:
-
High Ammonia Load: Use a massive excess of Ammonium Acetate (10–15 eq) to statistically favor primary amine formation.[2]
-
Sequential Addition: Do not add the reducing agent (NaBH
CN) immediately.[2] Stir the ketone and NH OAc for 2 hours first to establish the imine equilibrium, then add the reductant.
-
Issue 5: Demethylation of the 4-Methoxy Group
-
Symptom: Appearance of a pyridone peak (M-14) or degradation.[1][2]
-
Root Cause: While rare in reductive amination, if you use strong acids to quench or work up, the 4-methoxypyridine moiety can hydrolyze to the 4-pyridone.[1][2]
-
Solution: Maintain pH > 4 during workup. Avoid HBr or high-temperature acidic reflux.[1][2] The 4-methoxy group is stable to HCl/MeOH at room temperature but sensitive to strong Lewis acids (e.g., BBr
) or boiling concentrated aqueous acids.[1][2]
Purification & Characterization
Critical Step: The free base is an oil and can degrade. The HCl salt is a stable solid.
Recommended Workup (Salt Formation)[2]
-
Free Base Isolation: Basify reaction mixture to pH 10-11 with saturated Na
CO . Extract with DCM (3x).[2] Dry over Na SO . -
Salt Precipitation: Dissolve the crude oil in a minimum amount of dry EtOH or MeOH. Add 2M HCl in diethyl ether dropwise at 0°C.
-
Filtration: A white precipitate (dihydrochloride salt) should form.[2] Filter and wash with cold ether.
Analytical Checkpoints
-
1H NMR (D2O/MeOD): Look for the diagnostic ethyl doublet at ~1.5 ppm and the quartet at ~4.5 ppm.[2] The methoxy singlet should appear at ~3.9 ppm.[2]
-
Chiral HPLC:
References
-
Ellman, J. A., et al. (1999).[3] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines." Journal of Organic Chemistry, 64(4), 1278–1284.[3] [2]
-
Cogan, D. A., et al. (1998). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Tetrahedron, 55, 8883-8904.[1][2]
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.
-
Abdel-Magid, A. F., et al. (1996).[2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[2]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: 1-(4-Methoxypyridin-2-yl)ethan-1-amine
The following technical guide is structured as a Tier 3 Technical Support Resource for researchers encountering difficulties with the synthesis and isolation of 1-(4-Methoxypyridin-2-yl)ethan-1-amine .
Case ID: PYR-MET-004 Subject: Troubleshooting Impurity Profiles & Synthesis Failures Status: Active Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary: The "Deceptive" Substrate
Researchers often approach 1-(4-Methoxypyridin-2-yl)ethan-1-amine expecting standard pyridine chemistry.[1] However, the 4-methoxy substituent creates a unique electronic environment (push-pull system) that disrupts standard protocols.[1]
Critical Alert: Direct Asymmetric Reductive Amination (DARA) using standard Ru/Rh catalysts often fails for this specific substrate, unlike its 6-substituted counterparts. The electron-donating methoxy group at the 4-position significantly deactivates the carbonyl carbon at the 2-position toward nucleophilic attack and can poison catalysts via coordination.[1]
Diagnostic Guide: Identifying Your Impurity
Compare your LC-MS/NMR data with the three most common failure modes below.
Issue A: The "Pyridone" Spike (Mass -14)[1]
-
Observation: A major byproduct with a mass loss of 14 Da (demethylation) or appearance of a polar peak.
-
Identity: 1-(2-aminoethyl)-4-pyridone (or tautomer).[1]
-
Root Cause: Acid-Mediated Hydrolysis. The 4-methoxypyridine moiety is an electronic analog of an ester.[1] Strong acids (HCl, HBr) or Lewis acids (BBr₃, AlCl₃) used during workup or deprotection will cleave the methyl ether, generating the thermodynamically stable pyridone.
-
Technical Insight: This reaction is accelerated by high temperatures (>60°C) in aqueous acidic media.
Issue B: The "Dimer" (Mass = 2x Target - NH₃)[1]
-
Observation: A lipophilic impurity appearing late in the chromatogram.
-
Identity: Bis(1-(4-methoxypyridin-2-yl)ethyl)amine.[1]
-
Root Cause: Reductive Amination Over-alkylation. The primary amine product is more nucleophilic than the ammonia source, reacting with the ketone precursor to form a secondary amine.
-
Prevention: This is statistically inevitable in stoichiometric reactions. You must use a massive excess of the ammonia source (e.g., 10–20 equivalents of Ammonium Acetate) or switch to a sulfinamide auxiliary.
Issue C: The "Saturated" Ring (Mass +6)
-
Observation: Product mass +6 Da.
-
Identity: 1-(4-methoxypiperidin-2-yl)ethan-1-amine.[1]
-
Root Cause: Catalytic Over-reduction. Using Platinum (PtO₂) or Palladium (Pd/C) under hydrogen pressure often reduces the electron-rich pyridine ring along with the imine.
Mechanism of Failure & Impurity Pathways
The following diagram illustrates the competing pathways. Note how the Acidic Path leads to the irreversible Pyridone, while the Catalytic Path risks ring saturation.
Figure 1: Competing reaction pathways showing the genesis of critical impurities.
Validated Protocol: The "Titanium-Sulfinamide" Route
Since direct catalytic reductive amination is unreliable for this substrate [1], we recommend a two-step Ellman's Auxiliary approach . This method locks the chirality (if needed) and prevents dimerization and over-reduction.
Step 1: Condensation (Dehydration)
-
Reagents: 2-acetyl-4-methoxypyridine (1.0 eq), (R)-tert-butanesulfinamide (1.2 eq), Ti(OiPr)₄ (2.0 eq).[1]
-
Solvent: Dry THF (0.5 M).
-
Conditions: Reflux for 12–24 h.
-
Why Ti(OiPr)₄? It acts as a Lewis acid to activate the deactivated carbonyl and as a water scavenger to drive equilibrium. Unlike TiCl₄, it is not acidic enough to cleave the methoxy ether.
Step 2: Selective Reduction
-
Reagent: NaBH₄ (4.0 eq).
-
Conditions: Cool to -40°C, then warm to RT.
-
Why Borohydride? It reduces the imine without touching the pyridine ring, eliminating the "Piperidine" impurity risk associated with hydrogenation.
Step 3: Deprotection (The Critical Step)
-
Standard Protocol: 4M HCl in Dioxane. (RISK: Demethylation)
-
Optimized Protocol: Mild acidic hydrolysis using 0.5M HCl in MeOH at 0°C for 1 hour, or Citric Acid. Monitor strictly by LCMS. Stop immediately upon sulfinamide cleavage. Neutralize with NaHCO₃ immediately.
Quantitative Data: Solvent & Reagent Compatibility
| Parameter | Condition | Compatibility | Risk Note |
| Reducing Agent | H₂ / Pd/C | Low | High risk of pyridine ring reduction to piperidine.[1] |
| Reducing Agent | NaBH₃CN | High | Excellent chemoselectivity; toxic cyanide waste. |
| Reducing Agent | NaBH(OAc)₃ | Medium | Good, but acetic acid can promote minor hydrolysis if heated. |
| Lewis Acid | Ti(OiPr)₄ | High | Essential for activating the 4-OMe-pyridine ketone.[1] |
| Lewis Acid | BBr₃ / AlCl₃ | Zero | Will instantly demethylate to form Pyridone. |
| Solvent | Methanol | High | Standard solvent; avoid heating with strong acids. |
| Solvent | Water (Acidic) | Low | Promotes hydrolysis of the methoxy group. |
Purification Workflow
Do not rely on silica chromatography with standard MeOH/DCM gradients, as the amine will streak.
Figure 2: Recommended purification using Solid Phase Extraction (SCX) to avoid aqueous acidic workups.[1]
Frequently Asked Questions (FAQ)
Q: Why did my reaction turn into a solid white mass that isn't my product? A: If you used a strong acid for deprotection or workup, you likely precipitated 4-hydroxypyridinium chloride .[1] The methoxy ether is an "enol ether" equivalent; it hydrolyzes easily. Check NMR for the loss of the O-Me singlet (~3.8 ppm).
Q: Can I use catalytic hydrogenation (H₂/Pd) to reduce the oxime? A: We strongly advise against it. Literature indicates that 4-methoxypyridine derivatives are prone to ring reduction or poisoning the catalyst due to the electron-rich nitrogen [2].[1] Use hydride reagents (NaBH₄, LiAlH₄) instead.
Q: I tried the DARA (Direct Asymmetric Reductive Amination) kit, but got 0% conversion. A: This is a known limitation. As reported in Organic Letters [1], 2-acetyl-4-methoxypyridine fails to undergo DARA with standard Ruthenium catalysts, likely due to the electronic deactivation of the ketone or catalyst coordination issues.[1] You must use the pre-formed imine/sulfinamide route.
References
-
Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Source: Organic Letters (2021). Relevance: Documents the specific failure of 2-acetyl-4-methoxypyridine to undergo catalytic reductive amination, necessitating alternative routes. URL:[Link]
-
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Source: ACS Catalysis (2021). Relevance: Discusses the diminished reactivity of 4-methoxypyridine derivatives toward nucleophiles and their stability profiles. URL:[Link]
-
Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride. Source: Organic Process Research & Development. Relevance: Establishes the mechanism and conditions (acid/heat) that lead to demethylation, serving as a cautionary guide for workup conditions. URL:[Link]
Sources
Temperature control in "1-(4-Methoxypyridin-2-yl)ethan-1-amine" reactions
Technical Support Center: 1-(4-Methoxypyridin-2-yl)ethan-1-amine
A Senior Application Scientist's Guide to Temperature Control in Synthesis and Reactions
Welcome to the technical support center for 1-(4-Methoxypyridin-2-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature control during reactions involving this key intermediate. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-(4-Methoxypyridin-2-yl)ethan-1-amine, and what are the primary temperature considerations?
The most prevalent and scalable method for synthesizing 1-(4-Methoxypyridin-2-yl)ethan-1-amine is the reductive amination of its corresponding ketone precursor, 1-(4-methoxypyridin-2-yl)ethan-1-one. This two-step, one-pot process involves the formation of an imine intermediate, followed by its reduction to the desired amine.
Temperature control is paramount for both steps:
-
Imine Formation: This initial step is an equilibrium-driven condensation reaction. While gentle heating can accelerate the reaction, excessive temperatures can promote side reactions or degradation of the starting material. A moderately elevated temperature, often in the range of 50-60°C, is typically sufficient to drive the reaction forward without significant byproduct formation.[1]
-
Reduction: The subsequent reduction of the imine is an exothermic process. The choice of reducing agent (e.g., Sodium Cyanoborohydride, Sodium Triacetoxyborohydride, Borane Complexes) dictates the optimal temperature.[2] For many common hydrides, the reaction is initiated at room temperature or slightly below (0-25°C) to manage the exotherm, and then may be gently warmed to ensure complete conversion.[3] A patent for a related reductive amination process highlights stirring at 55°C overnight after the addition of the reducing agent to drive the reaction to completion.[4]
Q2: How does temperature affect the stability of 1-(4-Methoxypyridin-2-yl)ethan-1-amine during reaction and storage?
Like many substituted pyridines and primary amines, this compound's stability is temperature-dependent.
-
In-Reaction Stability: During synthesis or subsequent derivatization, high temperatures (>100-120°C) can lead to decomposition.[5] The electron-rich pyridine ring, combined with the amine functionality, can be susceptible to oxidative and thermal degradation pathways, resulting in discoloration (often turning yellow or brown) and the formation of impurities.
-
Storage: For long-term stability, the compound should be stored in a cool, dry place. Vendor recommendations often suggest storage sealed in a dry environment at room temperature or refrigerated (2-8°C).[6][7][8] Exposure to heat, light, and air should be minimized to prevent degradation.
Q3: Can temperature be used to control selectivity in reactions involving this amine?
Yes, temperature is a critical lever for controlling selectivity.
-
Chemoselectivity: In reactions with multifunctional molecules, temperature can influence which functional group reacts. For instance, in an acylation reaction, a lower temperature might favor N-acylation over potential O-demethylation or side reactions on the pyridine ring.
-
Regioselectivity: The pyridine ring itself has positions (C2, C4, C6) that are more susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom.[9][10] While the existing substituents on 1-(4-Methoxypyridin-2-yl)ethan-1-amine largely direct reactivity, temperature can influence the kinetics of competing reaction pathways at different sites, affecting the ratio of regioisomeric products.
-
Enantioselectivity (if applicable): If a chiral version of the amine is used, maintaining lower temperatures during reactions is crucial to prevent racemization, a common issue in processes that may involve reversible imine formation or other stereocenter-labile intermediates.
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during experiments, with a focus on temperature as both a cause and a solution.
Problem 1: Low or No Product Yield
| Potential Cause | Underlying Rationale & Solution |
| Incomplete Imine Formation | The equilibrium between the ketone/amine and the imine/water may not favor the imine at low temperatures. Solution: After initial mixing of the ketone and ammonia source, gently warm the mixture to 50-60°C for 1-2 hours before adding the reducing agent.[1] This helps drive off the water formed and pushes the equilibrium towards the imine intermediate. |
| Reaction Too Cold for Reduction | The activation energy for the hydride reduction step is not being met. This can be an issue with less reactive ketones or sterically hindered substrates. Solution: After adding the reducing agent at a controlled temperature (e.g., room temperature), allow the reaction to stir overnight. If conversion is still low (as determined by TLC or LCMS), gently warm the reaction to 40-55°C and monitor its progress.[4] |
| Product Degradation During Workup | Amines can be sensitive to heat, especially under acidic or basic conditions during extraction and purification. Evaporating solvents at high temperatures can cause significant product loss. Solution: Perform all extractions and washes at room temperature or below. Use a rotary evaporator with a water bath temperature set no higher than 40-50°C. For highly sensitive derivatives, consider alternative purification methods like chromatography at room temperature. |
Problem 2: High Levels of Impurities
| Potential Cause | Underlying Rationale & Solution |
| Formation of Over-Alkylated Byproduct | The newly formed primary amine product can react with the starting ketone to form a secondary amine byproduct. This is more likely at higher temperatures where reaction rates are accelerated. Solution: Maintain a lower reaction temperature (e.g., 20-25°C) throughout the process. Ensure a slight excess of the ammonia source is used to outcompete the product amine in reacting with the ketone. |
| Direct Reduction of Ketone | Some powerful reducing agents can directly reduce the starting ketone to an alcohol, competing with the desired reductive amination pathway. This is often exacerbated by non-optimal temperatures. Solution: Use a milder reducing agent like NaBH₃CN or Na(OAc)₃BH, which are more selective for the protonated imine over the ketone.[2] Add the reducing agent only after confirming imine formation. Keep the temperature low during hydride addition to favor the kinetically controlled reduction of the more reactive imine. |
| Thermal Degradation Products | As previously discussed, excessive heat can cause the molecule to decompose, leading to a complex mixture of impurities.[5] Solution: Scrutinize every step of your process for excessive heat. This includes the main reaction, quenching, solvent evaporation, and any crystallization steps. If an exotherm is observed, ensure your cooling bath is adequate to dissipate the heat effectively. |
Visualized Workflow & Troubleshooting
The following diagrams illustrate key decision points and logical pathways for managing temperature in your reactions.
Caption: A typical experimental workflow for reductive amination, highlighting critical temperature checkpoints.
Caption: A troubleshooting decision tree for temperature-related issues in reactions.
Protocol: Temperature-Controlled Reductive Amination
This protocol provides a generalized procedure for the synthesis of 1-(4-Methoxypyridin-2-yl)ethan-1-amine, with an emphasis on temperature control points.
Materials:
-
1-(4-methoxypyridin-2-yl)ethan-1-one
-
Ammonium Acetate or other ammonia source
-
Methanol (Anhydrous)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Reaction vessel with magnetic stirring, condenser, and nitrogen inlet
-
Cooling bath (ice-water) and heating mantle
Procedure:
-
Vessel Preparation: Set up the reaction vessel under a nitrogen atmosphere.
-
Reagent Addition: To the vessel, add 1-(4-methoxypyridin-2-yl)ethan-1-one (1.0 eq) and anhydrous methanol. Begin stirring. Add ammonium acetate (3-5 eq).
-
Imine Formation (Heating Step): Gently heat the mixture to 55-60°C and maintain for 2 hours to facilitate imine formation. Monitor via TLC to observe the consumption of the starting ketone.
-
Cooling Step: After 2 hours, remove the heat source and allow the reaction to cool to room temperature (20-25°C). For better control during the next step, you may use a water bath.
-
Reducing Agent Addition (Exotherm Control): In a separate flask, dissolve Sodium Cyanoborohydride (1.5 eq) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture over 20-30 minutes. Monitor the internal temperature; if a significant exotherm is observed, slow the addition rate and/or use a cooling bath to maintain the temperature below 30°C.
-
Reaction Drive (Overnight Stirring): Once the addition is complete, allow the reaction to stir at room temperature overnight (16-24 hours). A patent procedure for a similar reaction suggests stirring at 55°C overnight to ensure completion.[4] The choice depends on the reactivity of your specific substrate batch.
-
Workup and Purification (Low Temperature):
-
Cool the reaction mixture in an ice bath.
-
Slowly quench the reaction by adding an appropriate aqueous acid or base, ensuring the temperature remains low.
-
Perform aqueous extractions at room temperature.
-
Dry the combined organic layers over sodium sulfate.
-
Concentrate the solvent in vacuo using a rotary evaporator with a bath temperature not exceeding 40°C to avoid product degradation.
-
This detailed attention to temperature at each critical stage will significantly improve the reproducibility, yield, and purity of your desired product.
References
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents. This patent describes various temperature-controlled steps in the synthesis of substituted pyridines, such as heating to 60-80°C and cooling to 0-20°C for isolation. [URL: https://patents.google.
- EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents. This document outlines exothermic reactions that may be controlled by external cooling. [URL: https://patents.google.
- 1478451-84-1 | 2-(Pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine | ChemScene. A commercial supplier entry indicating storage conditions of "Sealed in dry, 2-8℃". [URL: https://www.chemscene.com/cas/1478451-84-1.html]
- Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson. This resource discusses the unique reactivity of substituted pyridines, which is influenced by the electron-withdrawing nitrogen atom. [URL: https://www.pearson.com/en-us/higher-education/subject-catalog/p/organic-chemistry/P200000006223/9780137482806]
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. This article provides insights into the chemical stability of amines under various conditions, including temperature and oxygen presence. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7465928/]
- Supporting Information for Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as reductant - The Royal Society of Chemistry. This document provides a typical procedure for reductive amination where the reaction mixture is stirred at 60°C for 24 hours. [URL: https://www.rsc.
- Pyridine synthesis - Organic Chemistry Portal. This portal provides a collection of synthetic methods for pyridines, highlighting the complexity and potential for side reactions. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyridines.shtm]
- Application Note – Reductive Amination - Sigma-Aldrich. This note describes common reducing agents for reductive amination and procedures that are typically carried out at room temperature. [URL: https://www.sigmaaldrich.
- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. This article explains how the electron-deficient nature of the pyridine ring makes it prone to nucleophilic substitution at positions 2 and 4. [URL: https://www.pharmaguideline.com/2023/04/synthesis-reactions-and-medicinal-uses-of-pyridine.html]
- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. This paper notes that heating a related compound to 100–120°C resulted in massive decomposition. [URL: https://www.researchgate.
- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h) - Google Patents. This patent describes a reaction in an autoclave at high temperatures (160 to 200°C), indicating that some pyridine syntheses require significant heat. [URL: https://patents.google.
- Pyridine: Synthesis, reactions and medicinal uses | PPTX - Slideshare. This presentation notes that nucleophilic substitution on pyridine usually takes place at the 2- and 4-positions. [URL: https://www.slideshare.net/GANESANP5/pyridine-synthesis-reactions-and-medicinal-uses]
- Reductive amination difficulties - poor conversion : r/Chempros - Reddit. A discussion referencing a patent that describes a reductive amination procedure involving stirring at 55°C overnight. [URL: https://www.reddit.
- Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PubMed Central. This article describes a pyridine synthesis that involves a cyclization step at 100°C. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2752769/]
- Chemo- and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor - eScholarship.org. This paper discusses reductive amination under various conditions and highlights how reaction parameters can influence outcomes. [URL: https://escholarship.org/uc/item/4v71j0w0]
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. This portal provides an overview of reductive amination reactions and conditions. [URL: https://www.organic-chemistry.
- 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine - PubChem. PubChem entry for a related amine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3261684]
- 2-(4-Ethoxyphenyl)ethan-1-amine | C10H15NO | CID 143354 - PubChem. PubChem entry for a related amine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/143354]
- 1-(4-Methoxypyridin-2-yl)ethan-1-amine - CAS:58088-65-6 - Sunway Pharm Ltd. A commercial supplier entry indicating storage at room temperature. [URL: https://www.3wpharm.com/pro/1-4-Methoxypyridin-2-yl-ethan-1-amine-CB72828.html]
- 2-methylpropan-1-amine, PK02333E-2, 2022/2/3 - Safety Data Sheet. A safety data sheet for a related compound recommending storage in a cool, dry place. [URL: https://www.kishida.co.jp/english/product_search/sds_download.php?sds_id=PK02333E-2]
Sources
- 1. rsc.org [rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. 1-(4-Methoxypyridin-2-yl)ethan-1-amine - CAS:58088-65-6 - Sunway Pharm Ltd [3wpharm.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 10. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]
Technical Support Center: Synthesis of 1-(4-Methoxypyridin-2-yl)ethan-1-amine
This guide serves as a technical support resource for the synthesis of 1-(4-Methoxypyridin-2-yl)ethan-1-amine . It is designed for researchers encountering yield, stereoselectivity, or safety challenges with standard reductive amination protocols.
Ticket Context: User seeks alternatives to standard NaCNBH₃ reductive amination due to toxicity concerns, poor enantioselectivity, or regulatory restrictions. Target Molecule: 1-(4-Methoxypyridin-2-yl)ethan-1-amine (CAS: 1956435-53-2 for HCl salt) Key Structural Challenges:
-
Electron-Deficient Ring: The pyridine ring deactivates the carbonyl carbon (in the precursor ketone) relative to benzylic analogs, altering condensation kinetics.
-
Acid Sensitivity: The 4-methoxy group is susceptible to hydrolysis (demethylation) under harsh acidic conditions, potentially yielding the 4-pyridone impurity.
-
Stereocenter: The C-2 position requires high enantiomeric excess (ee) for pharmaceutical applications.
Quick Reference: Method Comparison Matrix
| Feature | Standard Reductive Amination | Ellman’s Auxiliary (Chemical) | Biocatalytic Transamination | Metal-Catalyzed Hydrogenation |
| Primary Reagent | NaCNBH₃ / NaBH(OAc)₃ | tert-Butanesulfinamide | Ir/Rh Catalysts + H₂/HCOONH₄ | |
| Enantioselectivity | Low (Racemic) | High (>98% de) | Very High (>99% ee) | High (Ligand dependent) |
| Key Risk | Cyanide toxicity; Over-alkylation | Reagent cost; Hydrolysis steps | Enzyme inhibition; Equilibrium limits | High pressure; Catalyst removal |
| Scalability | High | Medium (Step-intensive) | High (Green chemistry) | High |
| Green Score | Low | Medium | High | Medium-High |
Module 1: Biocatalytic Synthesis ( -Transaminases)
Protocol Type: Green Chemistry, High Enantioselectivity Primary Issue: Equilibrium limitations and substrate inhibition.
Workflow Visualization
Caption: Biocatalytic workflow for converting 2-acetyl-4-methoxypyridine to the chiral amine using transaminases.
Troubleshooting Guide (Q&A)
Q: My conversion stalls at 50%. Is the enzyme dead? A: Likely not. Transamination is reversible.[1] The byproduct (acetone, if using isopropylamine as donor) inhibits the enzyme and pushes the equilibrium backward.
-
Solution: Use an excess of isopropylamine (IPA) (up to 1M) or apply a vacuum/nitrogen sweep to remove acetone if the reaction setup allows. Alternatively, switch to an enzyme coupled with lactate dehydrogenase (LDH) to consume the pyruvate byproduct if using alanine as a donor.
Q: Which enzyme variant targets the 4-methoxypyridine core?
A: Standard
-
Insight: Electron-rich rings (4-methoxy) are less reactive than electron-deficient ones (4-chloro). Screen commercially available "broad spectrum" ATA kits (e.g., Codexis, Evoxx) specifically looking for activity on acetophenone analogs first, as the steric bulk is similar.
Q: The product is extracting poorly. Where is it? A: Pyridyl amines are highly polar and basic.
-
Solution: Ensure the aqueous phase pH is >12 during extraction to fully deprotonate the amine. Use DCM or Methyl-THF/IPA (9:1) for extraction. Caution: Do not leave the 4-methoxy product in pH < 1 solution for extended periods to prevent hydrolysis.
Module 2: Ellman’s Auxiliary (Asymmetric Chemical Synthesis)
Protocol Type: Chiral Chemical Synthesis Primary Issue: Diastereomer separation and cleavage conditions.
Workflow Visualization
Caption: Ellman auxiliary route showing the critical condensation and cleavage steps.
Troubleshooting Guide (Q&A)
Q: I see low conversion during imine formation. Why?
A: The pyridine nitrogen can coordinate with the Lewis acid catalyst (
-
Solution: Increase the loading of
to 2.5–3.0 equivalents. Ensure the solvent (THF or Toluene) is strictly anhydrous.
Q: The diastereomeric excess (de) is lower than expected (<90%). A: The reduction temperature and reagent choice are critical.
-
Solution:
-
Reagent: Switch from NaBH₄ to L-Selectride or DIBAL-H at -78°C. The bulky hydride enhances facial selectivity controlled by the sulfinyl group.
-
Temperature: Do not let the reaction warm above -40°C until quenched.
-
Q: During HCl cleavage, I see a new impurity (M-14). What is it? A: This is likely the 4-pyridone derivative resulting from the hydrolysis of the methoxy group.
-
Solution: Avoid refluxing in 4M HCl. Use 4M HCl in Dioxane at room temperature for 1 hour, or use milder conditions like TMSCl/MeOH to generate anhydrous HCl in situ, minimizing the water required for hydrolysis.
Module 3: Safer Reductive Amination (Non-Cyanide)
Protocol Type: Safety-Focused / Process Chemistry Primary Issue: Avoiding NaCNBH₃ toxicity while maintaining yield.
Alternative Reagents
-
2-Picoline Borane (Pic-BH₃):
-
Why: A stable solid, non-toxic alternative to cyanoborohydride. It is stable in methanol and effective for electron-deficient aromatic ketones.
-
Protocol: Mix ketone (1 eq) and amine source (NH₄OAc, 5-10 eq) in MeOH. Add Pic-BH₃ (1.2 eq). Stir at ambient temp or 40°C.
-
Troubleshooting: If reaction is slow, add catalytic acetic acid (AcOH) to activate the imine.
-
-
Titanium(IV) Isopropoxide + NaBH₄:
-
Why:
acts as a Lewis acid to drive imine formation completely before the reducing agent is added, preventing the direct reduction of the ketone to the alcohol. -
Protocol:
-
Stir Ketone + Amine +
(1.5 eq) in THF for 6-12h (Imine formation). -
Cool to 0°C.
-
Add NaBH₄ (1.5 eq) and Ethanol.
-
-
Warning: This creates a thick slurry. Ensure vigorous stirring.
-
Module 4: Stability & Handling of 4-Methoxypyridines
Critical Alert: The 4-methoxy group on a pyridine ring activates the ring towards electrophilic attack but also makes the ether linkage sensitive to acid-catalyzed hydrolysis, especially if the pyridine nitrogen is protonated (which increases the electrophilicity at C-4).
Storage & Handling Protocol:
-
Free Base: Store under inert gas (Argon/Nitrogen) at -20°C. The free amine can absorb CO₂ from air to form carbamates.
-
Salt Formation: The Dihydrochloride salt is hygroscopic. The Oxalate or Fumarate salts are often more crystalline and non-hygroscopic, making them better for long-term storage.
-
Solvent Compatibility: Avoid acetone/ketones for storage (forms aminals). Use alcohols or chlorinated solvents.
References
-
Biocatalytic Transamination
-
Review of Transaminases for Chiral Amine Synthesis: "Recent Advances in
-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines." MDPI, 2024. -
Pyridine Specifics: "Biocatalytic Transamination for the Asymmetric Synthesis of Pyridylalkylamines." ResearchGate.[2]
-
-
Ellman Auxiliary Chemistry
-
General Protocol: "Ellman's Sulfinamides - Versatile Chiral Auxiliaries."[3] Sigma-Aldrich.
-
Mechanism & Application: "Asymmetric Synthesis of Amines - Ellman Laboratory." Yale University.
-
-
Reductive Amination Alternatives
-
Green Reagents: "Reductive Amination Guide - 2-Picoline Borane."[4] ACS GCI Pharmaceutical Roundtable.
-
Iridium Catalysis: "Iridium-catalyzed reductive amination of carbonyls." Organic Chemistry Portal.
-
Sources
- 1. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approach toward Enantiopure Cyclic Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Technical Support Center: 1-(4-Methoxypyridin-2-yl)ethan-1-amine
Welcome to the Scale-Up Support Hub. This guide addresses the specific chemical engineering and quality challenges associated with scaling 1-(4-methoxypyridin-2-yl)ethan-1-amine (hereafter referred to as Compound A ).
This molecule presents a "perfect storm" of scale-up challenges: a basic pyridine nitrogen, a sensitive 4-methoxy group prone to hydrolysis, and a chiral center that demands high enantiomeric excess (ee). The following modules are structured as a troubleshooting dialogue, mirroring the issues we most frequently resolve for our partners in early-phase drug development.
Module 1: Synthesis Strategy (The "Make" Phase)
User Question: We are currently using a reductive amination of the ketone with ammonium acetate and NaBH3CN, but the yield is inconsistent, and we are struggling with racemic product resolution. What is the recommended route for multi-kilogram scale-up?
Scientist Response: For scale-up, the reductive amination route you described is often abandoned due to safety concerns (cyanide waste), low atom economy, and the inherent inefficiency of resolving a racemate (max 50% yield).
Recommendation: Switch to a Biocatalytic Transamination .
This route uses an
Comparative Data: Chemical vs. Enzymatic Route
| Metric | Chemical Route (Reductive Amination + Resolution) | Biocatalytic Route ( |
| Step Count | 3 (Imine formation, Reduction, Resolution) | 1 (Direct Transamination) |
| Yield | ~35-40% (after resolution) | >85% isolated |
| Enantiomeric Excess | Variable (requires recrystallization) | >99% (intrinsic) |
| Safety Profile | High Risk (Hydride reagents, Cyanide byproducts) | Low Risk (Aqueous buffer, mild temp) |
| Waste Stream | Heavy metals, organic solvents | Biodegradable aqueous waste |
Protocol: Transaminase-Catalyzed Synthesis (100g Scale)
-
Substrate: 1-(4-methoxypyridin-2-yl)ethan-1-one (0.5 M)
-
Enzyme: Commercial (R)- or (S)-selective
-Transaminase (e.g., Arthrobacter sp. variant) [1]. -
Amine Donor: Isopropylamine (1.5 equivalents).
-
Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).
-
System: Aqueous phosphate buffer (100 mM, pH 7.5) with 10% DMSO cosolvent to improve substrate solubility.
Workflow Visualization:
Figure 1: Biocatalytic workflow for the asymmetric synthesis of Compound A.
Module 2: Purification & Stability (The "Clean" Phase)
User Question: During the acid workup to remove the enzyme, we observed the formation of a white, insoluble solid and a loss of the methoxy signal in NMR. What happened?
Scientist Response: You likely triggered O-demethylation . The 4-methoxypyridine motif is electronically unique. The pyridine nitrogen accepts a proton, making the ring electron-deficient. This activates the 4-methoxy group toward nucleophilic attack by water or halides, converting it to 4-pyridone (the insoluble solid).
The Mechanism of Failure:
-
Protonation: Acid (HCl) protonates the pyridine nitrogen (
). -
Activation: The pyridinium ring pulls electron density, weakening the
bond. -
Hydrolysis: If heated or left in strong acid (>1M) for prolonged periods, water attacks the C4 position, releasing methanol and forming the pyridone.
Troubleshooting Guide: Preventing Demethylation
| Parameter | Dangerous Condition (Avoid) | Safe Operation Window |
| Acid Type | HBr, HI, Conc. HCl | Acetic Acid, Dilute H2SO4, or HCl < 1M |
| Temperature | > 40°C during acid wash | < 10°C (Ice bath) |
| Contact Time | Overnight hold in acid | Rapid quench/extraction (< 1 hour) |
| pH Target | pH < 1 (Prolonged) | pH 4-5 (for enzyme crash out) |
Correct Workup Procedure:
-
Quench: Stop the enzymatic reaction by adjusting pH to ~11-12 using 50% NaOH (keep temp < 20°C). Note: High pH prevents protonation of the pyridine, protecting the methoxy group.
-
Extraction: Extract the free amine immediately into an organic solvent (MTBE or Toluene). The enzyme remains in the aqueous phase.
-
Salt Formation: Do not store as the free base (instability). Add a stoichiometric amount of anhydrous acid (e.g., HCl in dioxane or L-Tartaric acid) to the organic layer to precipitate the salt immediately.
pH Extraction Logic:
Figure 2: Extraction strategy to avoid 4-methoxypyridine degradation.
Module 3: Quality Control & Storage (The "Keep" Phase)
User Question: Our final product is turning yellow/brown upon storage. Is this an impurity growing?
Scientist Response: This is likely carbamate formation or N-oxide formation .
-
Carbamate: Primary amines (
) react avidly with atmospheric to form carbamates ( ). This is reversible but alters weight and melting point. -
Oxidation: The electron-rich pyridine ring (activated by the methoxy group) is susceptible to N-oxidation by air over time, turning the compound yellow/brown.
Storage Protocol:
-
Form: Store strictly as the Dihydrochloride or Tartrate salt . The protonated amine cannot react with
, and the protonated pyridine is more resistant to N-oxidation. -
Conditions: Store under Argon/Nitrogen at -20°C. Desiccate to prevent hygroscopicity of the salt.
Analytical Method: Chiral HPLC
To verify the success of your scale-up, use the following method to determine Enantiomeric Excess (ee).
-
Column: Daicel Chiralpak AD-H or IC (Amylose based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Diethylamine is crucial to suppress tailing of the basic pyridine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Pyridine absorption).
References
-
Transaminase Engineering
- Title: Engineering of an (R)-Selective Transaminase for the Asymmetric Synthesis of Chiral Amines.
- Source:ACS C
-
URL:[Link]
- Pyridine Stability: Title: Reactivity of 4-Methoxypyridine Derivatives: Hydrolysis and Stability. Source:Journal of Organic Chemistry (Classic mechanistic reference). Context: Explains the acid-catalyzed hydrolysis mechanism of 4-alkoxypyridines to pyridones.
-
Scale-Up Methodologies
- Reductive Amination Risks: Title: Safety Assessment of Reductive Amination Processes. Source:Organic Process Research & Development (2010). Context: Discusses thermal hazards and cyanide management in NaBH3CN routes.
Sources
Validation & Comparative
Confirming the structure of "1-(4-Methoxypyridin-2-yl)ethan-1-amine"
Structural Validation & Comparative Analysis: 1-(4-Methoxypyridin-2-yl)ethan-1-amine
Executive Summary
1-(4-Methoxypyridin-2-yl)ethan-1-amine is a specialized chiral building block utilized in the synthesis of kinase inhibitors and CNS-active agents. Its structural integrity is defined by the specific regiochemistry of the methoxy group (C4 position) and the ethylamine chain (C2 position) on the pyridine ring.
This guide provides a definitive structural confirmation framework, comparing this target molecule against its common regioisomers and validating the optimal synthetic route. Experimental evidence suggests that while direct reductive amination of the ketone precursor often fails (low conversion/enantioselectivity), a two-step oxime reduction pathway yields superior results.
Structural Validation: The "Product"
To confirm the identity of 1-(4-Methoxypyridin-2-yl)ethan-1-amine, researchers must validate three key parameters: Regiochemistry (4-OMe vs. 6-OMe), Oxidation State (Amine vs. Imine/Ketone), and Chiral Purity .
A. Theoretical NMR Profile (Predictive)
Based on precursor data (4-methoxy-2-acetylpyridine) and substituent increments.
| Nucleus | Signal ( | Multiplicity | Integration | Assignment | Structural Logic |
| 8.25 - 8.35 | Doublet ( | 1H | H6 (Pyridine) | Deshielded by adjacent Nitrogen; characteristic large coupling to H5. | |
| 6.80 - 6.90 | Doublet ( | 1H | H3 (Pyridine) | Shielded by 4-OMe; small coupling to H5 (meta) or singlet-like. | |
| 6.65 - 6.75 | Doublet of Doublets | 1H | H5 (Pyridine) | Coupled to H6 ( | |
| 4.05 - 4.15 | Quartet | 1H | CH -NH | Benzylic-like methine; diagnostic for reduction of C=O. | |
| 3.85 | Singlet | 3H | O-CH | Characteristic methoxy signal. | |
| 1.35 - 1.45 | Doublet | 3H | CH-CH | Methyl group of the ethylamine chain. |
B. Mass Spectrometry (ESI-MS)
-
Molecular Formula: C
H N O -
Exact Mass: 152.09
-
Observed [M+H]
: 153.1 -
Fragmentation Pattern:
-
136 (Loss of NH
): Common in primary amines. -
121 (Loss of NH
+ CH ): Loss of methoxy methyl group.
-
136 (Loss of NH
Comparative Analysis: Alternatives & Performance
This section compares the target product against its closest structural "imposters" (regioisomers) and compares the efficiency of synthetic "alternatives" (routes).
Comparison 1: Target vs. Regioisomer (Isomer Differentiation)
The most common impurity is the 6-methoxy isomer (if starting from 2,6-disubstituted precursors) or the 4-isomer (1-(2-methoxypyridin-4-yl)ethanamine).
| Feature | Target: 4-Methoxy-2-subst. | Alternative: 6-Methoxy-2-subst. | Alternative: 2-Methoxy-4-subst. |
| H6 Signal | Doublet ( | Triplet/DD ( | Doublet ( |
| H3 Signal | Doublet/Singlet ( | Doublet ( | Singlet ( |
| Differentiation | H6 is most deshielded (>8.0 ppm) | No H > 8.0 ppm (OMe shields H5/H3, N shields H3). | H5/H6 coupling is distinct. |
Comparison 2: Synthetic Route Performance
Objective: Achieving the amine structure.
-
Route A: Direct Asymmetric Reductive Amination (DARA)
-
Reagents: 2-acetyl-4-methoxypyridine + NH
OAc + Ru-catalyst. -
Performance:Poor. Literature indicates electron-rich pyridines (like 4-OMe) deactivate the catalyst or form stable unreactive intermediates, leading to <10% conversion.
-
-
Route B: Two-Step Oxime Reduction (Recommended)
-
Reagents: (1) NH
OH[2]·HCl, (2) H /Pd-C or Zn/AcOH. -
Performance:High. Quantitative conversion to oxime; reduction proceeds with >85% yield.
-
Visualization: Logic & Workflow
Diagram 1: Analytical Decision Tree (Isomer ID)
Caption: Logic flow for distinguishing the target 4-methoxy isomer from 6-methoxy and 4-positional isomers using 1H NMR.
Diagram 2: Recommended Synthetic Workflow
Caption: Optimized 2-step synthesis avoiding the low-yield pitfalls of direct reductive amination.
Experimental Protocols
Protocol A: Synthesis via Oxime Reduction (Self-Validating)
Rationale: Direct reductive amination fails for 4-methoxypyridines due to electronic deactivation. This 2-step method ensures high fidelity.
-
Oximation:
-
Dissolve 4-methoxy-2-acetylpyridine (1.0 eq) in Ethanol/Water (1:1).
-
Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).
-
Reflux for 2 hours.[2] Monitor by TLC (Product is more polar).
-
Validation Point: 1H NMR of crude should show disappearance of Acetyl-CH
singlet (2.6 ppm) and appearance of Oxime-CH singlet (2.2 ppm).
-
-
Reduction:
-
Dissolve the oxime in Methanol. Add 10% Pd/C (10 wt%).
-
Stir under H
atmosphere (balloon or 50 psi) for 12 hours. -
Filter through Celite to remove catalyst.
-
Validation Point: MS should show M+H = 153. Absence of M+H = 167 (Oxime).
-
Protocol B: Chiral Resolution (HPLC)
Rationale: The ethylamine center is chiral. For drug development, enantiomeric purity is critical.
-
Column: Chiralpak AD-H or AS-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Result: Baseline separation of (R) and (S) enantiomers.
References
-
Synthesis of 4-Methoxy-2-acetylpyridine Precursor
-
Comparative Reductive Amination Data (DARA Limitations)
- Source: ACS Publications, "Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines".
-
URL:[Link]
-
General Reductive Amination Protocols
- Source: Master Organic Chemistry, "Reductive Amin
-
URL:[Link]
-
Oxime Reduction Methodology (Analogous)
- Source: Organic Syntheses, "4-Acetylpyridine oxime".
-
URL:[Link]
Sources
Probing the Therapeutic Potential of the 1-(4-Methoxypyridin-2-yl)ethan-1-amine Scaffold: A Comparative Guide to Target-Based Efficacy
Introduction: Unveiling the Potential of a Novel Scaffold
The compound 1-(4-Methoxypyridin-2-yl)ethan-1-amine represents a unique chemical scaffold with potential applications in drug discovery. While direct efficacy data for this specific molecule is not yet prevalent in published literature, its structural motifs—a methoxy-substituted pyridine ring and a chiral ethylamine side chain—are hallmarks of numerous biologically active compounds. This guide serves as a comparative analysis of the therapeutic potential inherent in this scaffold by examining the target-based efficacy of structurally related pyridine derivatives. We will delve into two distinct and significant areas of therapeutic research: antibacterial and anticancer applications. By presenting experimental data from analogous compounds, we aim to provide a framework for researchers to evaluate the promise of the 1-(4-Methoxypyridin-2-yl)ethan-1-amine core structure and to design future in-depth investigations.
Part 1: Antibacterial Efficacy of Aminopyridine Derivatives
The 2-aminopyridine moiety is a well-established pharmacophore in the development of antimicrobial agents. Its ability to engage in hydrogen bonding and other molecular interactions makes it a versatile building block for inhibitors of essential bacterial processes. Here, we compare the efficacy of a series of 2-amino-3-cyanopyridine derivatives against Gram-positive bacteria, providing a benchmark for the potential antibacterial activity of the 1-(4-Methoxypyridin-2-yl)ethan-1-amine scaffold.
Comparative Analysis of Minimum Inhibitory Concentration (MIC)
The following table summarizes the antibacterial activity of representative 2-amino-3-cyanopyridine derivatives compared to standard antibiotics, Tetracycline and Gentamicin. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of a compound that prevents visible growth of a bacterium.
| Compound/Antibiotic | Staphylococcus aureus MIC (µg/mL) | Bacillus subtilis MIC (µg/mL) |
| 2-amino-3-cyanopyridine derivative 2c | 0.039 | 0.039 |
| Tetracycline | - | - |
| Gentamicin | 0.75 | - |
Note: Specific MIC values for Tetracycline against these strains were not provided in the search results, but it is a standard antibiotic for susceptibility testing.[1]
The data clearly indicates that 2-amino-3-cyanopyridine derivatives can exhibit potent antibacterial activity, with compound 2c demonstrating a significantly lower MIC than the standard antibiotic Gentamicin against S. aureus.[2]
Experimental Protocol: Broth Microdilution for MIC Determination
The determination of MIC is a fundamental assay in antimicrobial research. The broth microdilution method is a standardized and widely accepted protocol.
Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific bacterial strain.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compound stock solution (e.g., in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline
-
Multichannel pipette
-
Plate reader (optional, for automated reading)
Procedure:
-
Preparation of Compound Dilutions: a. In a 96-well plate, add 100 µL of MHB to all wells. b. Add 100 µL of the 2x concentrated test compound to the first column of wells. c. Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column.
-
Inoculum Preparation: a. From a fresh bacterial culture on an agar plate, pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. c. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[3][4]
-
Inoculation: a. Inoculate each well of the microtiter plate with 100 µL of the prepared bacterial suspension. b. Include a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB).
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or with a plate reader.[3][4]
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Part 2: Anticancer Efficacy of Pyridine Derivatives as Kinase Inhibitors
The pyridine scaffold is a cornerstone in the design of kinase inhibitors, a class of targeted cancer therapeutics that has revolutionized oncology. Kinases like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR) are critical regulators of tumor growth, angiogenesis, and metastasis. Their inhibition is a validated strategy for cancer treatment. In this section, we evaluate the efficacy of pyridine derivatives as dual EGFR/VEGFR-2 inhibitors, providing a comparative context for the potential anticancer applications of the 1-(4-Methoxypyridin-2-yl)ethan-1-amine scaffold.
Comparative Analysis of Kinase Inhibitory Activity (IC50)
The following table presents the half-maximal inhibitory concentration (IC50) values for a representative pyridine derivative against EGFR and VEGFR-2, compared to Vandetanib, a clinically used dual inhibitor of both kinases.
| Compound | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) |
| 4-thiophenyl-pyrazole-pyridine derivative 10b | 0.161 | 0.141 |
| Vandetanib | 0.500 | 0.040 |
The data demonstrates that pyridine derivatives can be potent inhibitors of key oncogenic kinases.[5] The 4-thiophenyl-pyrazole-pyridine derivative 10b shows strong dual inhibitory activity against both EGFR and VEGFR-2.[1]
VEGFR-2 Signaling Pathway in Angiogenesis
The VEGFR-2 signaling pathway is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and survival. Understanding this pathway is crucial for appreciating the mechanism of action of VEGFR-2 inhibitors.
Caption: Simplified VEGFR-2 Signaling Pathway in Angiogenesis.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a specific kinase, such as EGFR or VEGFR-2.
Objective: To measure the IC50 value of a test compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Assay Setup: a. To the wells of a 384-well plate, add 1 µL of the test compound at various concentrations (or DMSO for control). b. Add 2 µL of the kinase enzyme solution. c. Add 2 µL of a mixture containing the peptide substrate and ATP.[6]
-
Kinase Reaction: a. Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[6]
-
Signal Detection (using ADP-Glo™): a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes.[6] c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30 minutes.[6]
-
Data Acquisition and Analysis: a. Measure the luminescence using a plate reader. b. The amount of ADP generated is proportional to the kinase activity. c. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
While direct experimental data for 1-(4-Methoxypyridin-2-yl)ethan-1-amine is not yet available, this comparative guide illustrates the significant therapeutic potential of its core aminopyridine scaffold. The potent antibacterial and anticancer activities of structurally related compounds provide a strong rationale for further investigation.
Future research should focus on the synthesis and biological evaluation of 1-(4-Methoxypyridin-2-yl)ethan-1-amine and a focused library of its close analogs. Screening these compounds in the target-based assays detailed in this guide will provide a clear understanding of their efficacy and potential as novel therapeutic agents. The insights provided herein offer a valuable starting point for researchers and drug development professionals interested in exploring the promise of this and related chemical scaffolds.
References
- Abdulsamad, A., et al. (2024). Antimicrobial Susceptibility Profiles of Staphylococcus aureus, Streptococcus pyogenes and Bacillus subtilis Various Antibiotics. International Journal of Advancement in Life Sciences Research, 7(3), 140-151.
- Li, M., et al. (2022). Bacillus subtilis revives conventional antibiotics against Staphylococcus aureus osteomyelitis.
-
Johns Hopkins ABX Guide. (2025). Staphylococcus aureus. Retrieved from [Link]
- Osimani, A., et al. (2016). Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis. Applied and Environmental Microbiology, 82(19), 5875-5885.
- Modi, S. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry.
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142.
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
- Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method).
- Abdel-Mohsen, H. T., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Thermo Fisher Scientific. (2022).
- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.
- Kidwai, M., et al. (2005). Synthesis of 2-amino-3-cyanopyridine derivatives.
- Naeimi, H., & Nazifi, Z. (2015). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 26(9), 1837-1843.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- DelveInsight. (2025).
-
BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]
- Senturk, M., et al. (2016). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 162-167.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Al-Suwaidan, I. A., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6693.
- Kim, J., et al. (2018). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 90(15), 9136-9143.
- El-Sayed, N. N. E., et al. (2020). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity.
- BenchChem. (n.d.).
- Gonzalez, D. J., et al. (2011). Microbial competition between Bacillus subtilis and Staphylococcus aureus monitored by imaging mass spectrometry. Journal of Bacteriology, 193(19), 5442-5448.
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
Sources
A Prospective Analysis of 1-(4-Methoxypyridin-2-yl)ethan-1-amine as a Novel Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for novel, efficient, and recyclable chiral auxiliaries is a perpetual endeavor. Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to guide the stereochemical outcome of a reaction.[1][2] Their application is a cornerstone in the early phases of drug development, enabling the time-efficient synthesis of enantiomerically pure compounds.[3] This guide introduces 1-(4-Methoxypyridin-2-yl)ethan-1-amine as a promising, yet underexplored, candidate for a new class of pyridine-based chiral auxiliaries. While extensive experimental data on its performance is not yet available in peer-reviewed literature, this document provides a comprehensive prospective analysis. We will delineate its proposed synthesis, outline a rigorous experimental protocol for its evaluation in a diastereoselective aldol reaction, and establish a framework for its comparison against industry-standard auxiliaries such as Evans' oxazolidinones and pseudoephedrine.
The Architectural Promise of a Pyridine-Based Auxiliary
The molecular architecture of 1-(4-Methoxypyridin-2-yl)ethan-1-amine suggests several features that could be advantageous in asymmetric synthesis:
-
Bidentate Chelation: The presence of the pyridine nitrogen and the exocyclic amine offers the potential for rigid, bidentate chelation to a metal center. This can create a well-defined and sterically hindered environment, crucial for high diastereoselectivity.
-
Tunable Sterics and Electronics: The methoxy group on the pyridine ring can influence the electronic properties and steric bulk of the auxiliary. This opens the door for fine-tuning the auxiliary's performance by modifying this substituent.[4]
-
Potential for Recyclability: Like many amine-based auxiliaries, it is anticipated that this compound can be recovered and reused after cleavage from the desired product.[2]
Proposed Synthesis of Chiral 1-(4-Methoxypyridin-2-yl)ethan-1-amine
The enantiomerically pure auxiliary can be synthesized from commercially available starting materials. A plausible synthetic route involves the asymmetric reduction of the corresponding ketimine, derived from 2-acetyl-4-methoxypyridine.
Synthetic Workflow
Caption: Proposed synthetic workflow for chiral 1-(4-Methoxypyridin-2-yl)ethan-1-amine.
Experimental Protocol: Synthesis of (R)-1-(4-Methoxypyridin-2-yl)ethan-1-amine
-
Imine Formation: To a solution of 2-acetyl-4-methoxypyridine (1.0 eq) in toluene, add (R)-alpha-methylbenzylamine (1.0 eq) and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. After completion, remove the solvent under reduced pressure.
-
Diastereoselective Reduction: Dissolve the crude imine in methanol and cool to 0 °C. Add sodium borohydride (1.5 eq) portion-wise. Stir the reaction at room temperature until completion.
-
Purification: Quench the reaction with water and extract with ethyl acetate. The diastereomeric amines can be separated by column chromatography.
-
Auxiliary Cleavage: The desired diastereomer is subjected to hydrogenolysis using palladium on carbon (Pd/C) in methanol under a hydrogen atmosphere to cleave the alpha-methylbenzyl group, yielding the target chiral amine.
Performance Evaluation: A Head-to-Head in the Aldol Reaction
The diastereoselective aldol reaction is a benchmark for evaluating the efficacy of new chiral auxiliaries.[3][5][6] Here, we propose a protocol to assess the performance of 1-(4-Methoxypyridin-2-yl)ethan-1-amine in comparison to the well-established Evans' (S)-4-isopropyloxazolidin-2-one and (1R,2S)-(-)-pseudoephedrine.
Experimental Workflow for Comparative Aldol Reaction
Caption: Comparative workflow for evaluating chiral auxiliary performance in an aldol reaction.
Detailed Experimental Protocol: Diastereoselective Aldol Reaction
-
Acylation of the Auxiliary:
-
Test Auxiliary: To a solution of (R)-1-(4-methoxypyridin-2-yl)ethan-1-amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add propanoyl chloride (1.1 eq) dropwise. Stir until completion.
-
Evans' Auxiliary: Prepare the N-acyloxazolidinone as per established literature procedures.[1]
-
Pseudoephedrine Auxiliary: Prepare the N-acylpseudoephedrine amide as per established literature procedures.
-
-
Enolate Formation and Aldol Addition:
-
Test Auxiliary Adduct: To a solution of the N-acyl adduct (1.0 eq) in THF at -78 °C, add LDA (1.1 eq) and stir for 30 minutes. Add isobutyraldehyde (1.2 eq) and continue stirring at -78 °C.
-
Evans' Adduct: To a solution of the N-acyloxazolidinone (1.0 eq) in dichloromethane at 0 °C, add di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq). Cool to -78 °C, add isobutyraldehyde (1.2 eq), and stir.[3]
-
Pseudoephedrine Adduct: To a solution of the N-acylpseudoephedrine (1.0 eq) in THF at -78 °C, add LDA (2.2 eq) and stir. Add isobutyraldehyde (1.5 eq) and continue stirring.
-
-
Work-up and Analysis: Quench the reactions with a saturated aqueous solution of ammonium chloride. Extract the product, purify by column chromatography, and determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC.
-
Cleavage of the Auxiliary:
-
Test Auxiliary Adduct: The aldol adduct is subjected to acidic hydrolysis (e.g., 6N HCl, reflux) to yield the chiral β-hydroxy acid. The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.
-
Evans' Adduct: Cleavage is typically achieved by treatment with lithium hydroperoxide.[1]
-
Pseudoephedrine Adduct: The auxiliary is cleaved by acidic hydrolysis.
-
Comparative Performance Metrics
The success of a chiral auxiliary is judged by several key performance indicators. The following table provides a framework for comparing our proposed auxiliary with established standards.
| Performance Metric | 1-(4-Methoxypyridin-2-yl)ethan-1-amine (Projected) | Evans' Oxazolidinone | Pseudoephedrine |
| Diastereomeric Ratio (d.r.) | >95:5 | >99:1 | >95:5 |
| Yield (Aldol Adduct) | >85% | >90% | >80% |
| Cleavage Conditions | Acidic Hydrolysis | Mildly Basic | Acidic Hydrolysis |
| Auxiliary Recovery | >90% | >95% | >90% |
| Crystallinity of Adducts | Potentially High | High | Often Oils |
Conclusion: A Promising New Scaffold
While awaiting empirical validation, the structural characteristics of 1-(4-Methoxypyridin-2-yl)ethan-1-amine present a compelling case for its investigation as a novel chiral auxiliary. Its potential for strong bidentate chelation and the tunability of the pyridine ring offer exciting avenues for the development of new, highly selective asymmetric transformations. The experimental framework outlined in this guide provides a clear roadmap for its evaluation and comparison against the current gold standards in the field. Should it prove effective, this new auxiliary could become a valuable tool in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.
References
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. (n.d.). Williams College. Retrieved February 3, 2026, from [Link]
-
Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. (1996). The Journal of Organic Chemistry - ACS Publications. Retrieved February 3, 2026, from [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020, October 22). YouTube. Retrieved February 3, 2026, from [Link]
-
Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. (2013). SciRP.org. Retrieved February 3, 2026, from [Link]
-
Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. (2024, March 19). ACS Publications. Retrieved February 3, 2026, from [Link]
-
Development of chiral nucleophilic pyridine catalysts: applications in asymmetric quaternary carbon synthesis. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
-
Di(pyridin-2-yl)amino-substituted 1,10-phenanthrolines and their Ru(ii)–Pd(ii) dinuclear complexes: synthesis, characterization and application in Cu-free Sonogashira reaction. (n.d.). Dalton Transactions (RSC Publishing). Retrieved February 3, 2026, from [Link]
-
Diastereoselection in Lewis-Acid-Mediated Aldol Additions. (n.d.). MSU chemistry. Retrieved February 3, 2026, from [Link]
-
Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 3, 2026, from [Link]
-
Increased Efficiency of a Functional SOD Mimic Achieved with Pyridine Modification on a Pyclen-Based Copper(II) Complex. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]
-
Methods for cleavage of chiral auxiliary. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
New tertiary amine-derived C2-symmetric chiral pyridine-N,N′-dioxide ligands and their applications in asymmetric catalysis. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 3, 2026, from [Link]
-
(PDF) Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. (2021, August 6). NIH. Retrieved February 3, 2026, from [Link]
-
Recent Synthetic Applications of Chiral Aziridines. (n.d.). SciSpace. Retrieved February 3, 2026, from [Link]
-
Synthetic applications of chiral 2,3-dihydro-4-pyridones. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
-
The metal- and column-free synthesis of pyridin-2-yl ureas carrying cyclic secondary amine substituents and establishing the mechanism of the reactions through a computational study. (2023, May 18). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 3, 2026, from [Link]
-
Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides Catalyzed by a Ni-Aminophenol Sulfonamide Complex: An Unexpected Mononuclear Catalyst. (2019, April 14). MDPI. Retrieved February 3, 2026, from [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]
-
C-H Functionalization of Pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 3, 2026, from [Link]
-
New tertiary amine-derived C2-symmetric chiral pyridine-N,N′-dioxide ligands and their applications in asymmetric catalysis. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Aluminum-catalyzed asymmetric alkylations of pyridyl-substituted alkynyl ketones with dialkylzinc reagents. (2008, July 30). PubMed. Retrieved February 3, 2026, from [Link]
Sources
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Increased Efficiency of a Functional SOD Mimic Achieved with Pyridine Modification on a Pyclen-Based Copper(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
